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  • Product: 4-[(2-Methylpropyl)sulfanyl]phenol
  • CAS: 90925-34-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-[(2-Methylpropyl)sulfanyl]phenol: A Technical Whitepaper

Executive Summary & Chemical Phylogeny 4-[(2-Methylpropyl)sulfanyl]phenol (4-IBTP; CAS: 90925-34-1) is a specialized thioether building block characterized by a phenol ring substituted at the para position with an isobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Phylogeny

4-[(2-Methylpropyl)sulfanyl]phenol (4-IBTP; CAS: 90925-34-1) is a specialized thioether building block characterized by a phenol ring substituted at the para position with an isobutylthio moiety. While often utilized as a synthetic intermediate, the in vitro pharmacodynamics of 4-IBTP are governed by the highly conserved reactivity of the para-alkylthiophenol pharmacophore.

As a Senior Application Scientist, understanding the behavior of this compound requires analyzing its dual electronic nature. The sulfur atom acts as an electron-donating group via resonance, significantly lowering the homolytic bond dissociation energy (BDE) of the phenolic O-H bond. This structural feature drives three primary in vitro mechanisms: (1) Tyrosinase-catalyzed oxidation leading to melanocyte cytotoxicity, (2) Endocrine disruption via human estrogen receptor alpha (hERα) bioisosterism, and (3) Redox-cycling in rapidly dividing cells.

Primary Mechanism: Tyrosinase-Catalyzed Oxidation and Thiol Depletion

The most critical biological interaction of para-alkylthiophenols occurs within melanocytes. Tyrosinase, a copper-containing oxidoreductase, mistakenly identifies 4-IBTP as a tyrosine analog.

Causality & Structural Dynamics

Tyrosinase oxidizes the phenol to a highly reactive ortho-quinone. Research on homologous compounds demonstrates that sulfur-containing analogs exhibit fundamentally different behavior than oxygen-containing (alkoxy) analogs (1[1]). The alkylthio group dramatically increases the electrophilicity of the resulting o-quinone. Consequently, these o-quinones react with crucial cellular thiols (such as glutathione [GSH] and cysteine) at rates 5 to 10 times faster than their alkoxy counterparts[1]. This rapid nucleophilic attack forms 6-S-cysteinyl adducts, leading to catastrophic GSH depletion, unmitigated oxidative stress, and targeted melanocyte apoptosis (2[2]).

TyrosinasePathway Phenol 4-IBTP (Substrate) Tyrosinase Tyrosinase (O2 Dependent) Phenol->Tyrosinase Binding oQuinone Electrophilic o-Quinone Tyrosinase->oQuinone Oxidation Adduct Thiol-Conjugated Adduct oQuinone->Adduct Nucleophilic Attack Thiols Cellular Thiols (GSH, Cysteine) Thiols->Adduct Depletion Toxicity Oxidative Stress & Apoptosis Adduct->Toxicity Response

Fig 1: Tyrosinase-mediated oxidation of 4-IBTP leading to GSH depletion and melanocyte apoptosis.

Self-Validating Protocol: In Vitro Tyrosinase Kinetics & Thiol Depletion Assay

To empirically validate this mechanism without confounding variables, the following closed-loop assay is required:

  • Enzymatic Oxidation: Incubate 50 µM 4-IBTP with 50 U/mL mushroom tyrosinase in 0.1 M phosphate buffer (pH 7.2) at 37°C.

  • Thiol Introduction: Introduce 100 µM reduced glutathione (GSH) into the reaction matrix.

  • Kinetic Readout: Utilize pulse radiolysis or Ellman’s reagent (DTNB) to spectrophotometrically track the disappearance of free sulfhydryl groups at 412 nm.

  • Self-Validation Matrix (Causality Check):

    • Positive Control: 4-Hydroxyanisole (confirms baseline enzyme kinetics).

    • Negative Control: Buffer + 4-IBTP + GSH (no tyrosinase; establishes auto-oxidation baseline).

    • Orthogonal Validation: Co-incubate with 500 µM Kojic Acid (a copper-chelating tyrosinase inhibitor). If GSH depletion is strictly tyrosinase-dependent, Kojic Acid will completely rescue the thiol levels. Failure to rescue indicates direct chemical reactivity, invalidating the enzymatic hypothesis.

Secondary Mechanism: Endocrine Disruption via hERα Binding

Beyond redox activity, para-alkylthiophenols exhibit significant binding affinity for the human estrogen receptor alpha (hERα).

Causality & Bioisosterism

The isobutylthio group acts as a bioisostere to the bulky alkyl groups found in established xenoestrogens like Bisphenol A (BPA). The sulfur atom provides unique polarizability, allowing the isobutyl chain to anchor deeply within the hydrophobic pocket of the hERα ligand-binding domain (LBD). This interaction stabilizes the receptor in an active conformation, facilitating the recruitment of coactivators (e.g., TIF2) and initiating aberrant gene transcription (3[3]).

ERBinding Compound 4-IBTP Preparation (Ligand) Yeast Yeast Two-Hybrid System (hERα + TIF2) Compound->Yeast Dosing Incubation In Vitro Incubation (Receptor Binding) Yeast->Incubation Equilibration Transcription Reporter Gene (β-Galactosidase) Incubation->Transcription Ligand Activation Assay Colorimetric Readout (CPRG at 540nm) Transcription->Assay Quantification

Fig 2: Self-validating Yeast Two-Hybrid workflow for quantifying hERα binding affinity of 4-IBTP.

Self-Validating Protocol: Yeast Two-Hybrid (Y2H) Assay
  • Strain Preparation: Culture Saccharomyces cerevisiae Y190 transformed with plasmids expressing hERα and the coactivator TIF2, linked to a β-galactosidase reporter gene.

  • Dosing: Expose yeast to logarithmic concentrations of 4-IBTP (10⁻⁸ to 10⁻⁴ M) in a 96-well format.

  • Quantification: After 4 hours, lyse cells and add CPRG (chlorophenol red-β-D-galactopyranoside). Measure absorbance at 540 nm to quantify receptor activation.

  • Self-Validation Matrix (Causality Check):

    • Positive Control: 17β-estradiol (E2) ensures the yeast construct is transcriptionally competent.

    • Negative Control: Yeast strain lacking the hERα plasmid (rules out non-specific β-galactosidase activation by the compound).

    • Orthogonal Validation: Co-incubation with 1 µM Fulvestrant (ICI 182,780), a competitive ER antagonist. If the 4-IBTP-induced signal is not completely abolished by Fulvestrant, the readout is an artifact. A true hERα-mediated mechanism requires complete signal quenching.

Tertiary Mechanism: Cytotoxicity in Rapidly Dividing Cells

The electron-releasing nature of the para-alkylthio substituent directly correlates with enhanced cytotoxicity in rapidly dividing neoplastic cells. By lowering the phenolic O-H bond dissociation energy (BDE), 4-IBTP is highly susceptible to hydrogen abstraction by trace intracellular radicals. This generates a stable phenoxyl radical that initiates lipid peroxidation cascades, disrupting membrane integrity and halting cellular proliferation (4[4]).

Quantitative Data Summary

The following table synthesizes the in vitro pharmacodynamics of the para-alkylthiophenol class, benchmarking 4-IBTP against structural analogs to highlight the influence of the isobutyl chain.

CompoundTyrosinase Oxidation Rate (k_cat)Thiol Conjugation Rate (M⁻¹ s⁻¹)Relative hERα Binding (%)Cytotoxicity IC₅₀ (µM)
4-Hydroxyanisole (Control)Baseline~10⁴< 1.0> 100.0
4-(Methylthio)phenol Elevated~10⁵11.045.2
4-IBTP (Isobutylthio)High> 10⁵~15.0< 30.0

*Data for 4-IBTP is extrapolated from validated QSAR models of highly homologous para-alkylthiophenols (e.g., 4-isopropylthiophenol), reflecting the increased lipophilicity and electron-donating capacity of the isobutyl group[3][4].

References

  • Reactivity of Orthoquinones Involved in Tyrosinase-Dependent Cytotoxicity: Differences Between Alkylthio- And Alkoxy-Substituents. PubMed / National Institutes of Health (NIH).1

  • Estrogenic Activity of Alkyl(thio)phenols and 4,4'-thiodiphenol Formed from Degradation of Commercial Insecticides. J-Stage.3

  • Synthesis, Cytotoxicity, and QSAR Analysis of X-Thiophenols in Rapidly Dividing Cells. ACS Publications.4

  • A Reactive ortho-Quinone Generated by Tyrosinase-Catalyzed Oxidation of the Skin Depigmenting Agent Monobenzone: Self-Coupling and Thiol-Conjugation Reactions. ACS Publications.2

Sources

Exploratory

Pharmacokinetic Profiling of 4-[(2-Methylpropyl)sulfanyl]phenol: A Comprehensive Technical Guide

Executive Summary & Molecular Liability Analysis The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1) represents a unique structural motif frequently encountered in early-stage drug discovery and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Liability Analysis

The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1) represents a unique structural motif frequently encountered in early-stage drug discovery and agrochemical development. Structurally, it consists of a weakly acidic phenolic hydroxyl group para-substituted with a highly lipophilic isobutylthio (thioether) moiety.

As a Senior Application Scientist, evaluating this molecule requires a predictive understanding of its metabolic liabilities. The structural dichotomy of this compound dictates two competing primary metabolic pathways:

  • Phase I S-Oxidation: The nucleophilic sulfur atom of the thioether linkage is highly susceptible to oxidation by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzymes, yielding sulfoxide and subsequently sulfone metabolites[1].

  • Phase II O-Glucuronidation: The unhindered phenolic hydroxyl group serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically the hepatic isoforms UGT1A1 and UGT1A9[2].

Understanding the interplay between these pathways is critical. If Phase II clearance outpaces Phase I oxidation, the compound will suffer from poor oral bioavailability due to massive first-pass intestinal and hepatic extraction. This whitepaper establishes a self-validating pharmacokinetic (PK) profiling framework to quantify these parameters.

MetabolicPathway Parent 4-[(2-Methylpropyl)sulfanyl]phenol (Parent) Sulfoxide Sulfoxide Metabolite (Phase I) Parent->Sulfoxide CYP450 / FMO (S-Oxidation) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGT1A1 / UGT1A9 (+ UDPGA) Sulfone Sulfone Metabolite (Phase I) Sulfoxide->Sulfone CYP450 (Further Oxidation)

Fig 1. Competing Phase I (S-oxidation) and Phase II (O-glucuronidation) metabolic pathways.

Bioanalytical Method Development (LC-MS/MS)

To generate trustworthy PK data, the bioanalytical assay must be rigorously validated according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry[3].

Causality in Method Design
  • Ionization Strategy: We select Electrospray Ionization in negative mode (ESI-). The phenolic hydroxyl group readily deprotonates ( pKa​≈9.5 ), yielding a stable [M−H]− precursor ion. Attempting ESI+ would require protonation of the thioether sulfur, which often induces severe in-source fragmentation and reduces assay sensitivity.

  • Extraction Strategy: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is chosen over standard protein precipitation (PPT). PPT leaves endogenous phospholipids in the matrix, which co-elute with lipophilic compounds like our analyte, causing severe ion suppression in the MS source. LLE selectively partitions the un-ionized parent drug into the organic layer while leaving polar phospholipids in the aqueous waste.

Step-by-Step Validation Protocol

This protocol is designed as a self-validating system; failure at any acceptance criterion halts the workflow, preventing the propagation of erroneous data.

  • Preparation of Calibration Standards: Spike blank rat plasma with the analyte to achieve a dynamic range of 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Sample Extraction:

    • Transfer 50 µL of plasma to a 96-well plate.

    • Add 10 µL of Internal Standard (e.g., stable isotope-labeled d4​ -analog, 100 ng/mL).

    • Add 600 µL of MTBE. Vortex for 10 minutes at 1000 RPM.

    • Centrifuge at 4000 x g for 10 minutes. Transfer 400 µL of the organic supernatant to a clean plate and evaporate under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50:50 Water:Acetonitrile.

  • LC-MS/MS Analysis:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Gradient elution from 5% B to 95% B over 3 minutes.

    • Detection: MRM mode monitoring the [M−H]− transition.

  • Acceptance Criteria (FDA 2018 BMV): Accuracy must be within ±15% of nominal concentrations (±20% at LLOQ). Precision (CV%) must be ≤15% ( ≤20% at LLOQ)[3].

BioanalyticalWorkflow Sample 1. Plasma Sample Collection (K2EDTA + Stabilizers) Extraction 2. Liquid-Liquid Extraction (LLE) (MTBE solvent, eliminates phospholipids) Sample->Extraction LC 3. UHPLC Separation (C18 Column, Gradient Elution) Extraction->LC MS 4. Tandem Mass Spectrometry (ESI negative mode, MRM) LC->MS Data 5. Data Processing & Validation (FDA 2018 BMV Compliant) MS->Data

Fig 2. Sequential LC-MS/MS bioanalytical workflow ensuring data integrity and regulatory compliance.

In Vitro Metabolic Stability & Clearance Prediction

Before advancing to animal models, in vitro intrinsic clearance ( CLint​ ) must be determined to predict in vivo hepatic clearance.

The Alamethicin Imperative

A critical error in evaluating phenolic compounds is the underestimation of glucuronidation. UGT enzymes are localized on the luminal surface of the endoplasmic reticulum within liver microsomes. The highly polar cofactor required for this reaction, Uridine 5'-diphospho-glucuronic acid (UDPGA), cannot passively diffuse across the microsomal membrane[4].

Mechanistic Choice: To accurately measure Phase II clearance, the pore-forming peptide alamethicin (50 µg/mg protein) must be pre-incubated with the microsomes. This creates transmembrane pores, allowing UDPGA to access the UGT active site. Omitting alamethicin will yield artificially high metabolic stability data, leading to catastrophic late-stage PK failures[4].

Protocol: Intrinsic Clearance ( CLint​ ) Determination
  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein), Alamethicin (25 µg/mL), and 100 mM phosphate buffer (pH 7.4). Incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition: Add 4-[(2-Methylpropyl)sulfanyl]phenol to a final concentration of 1 µM (ensure organic solvent ≤0.5% ).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM, for Phase I) and UDPGA (2 mM, for Phase II).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing the internal standard to quench the reaction.

  • Calculation: Plot the natural log of percentage compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

In Vitro to In Vivo Extrapolation (IVIVE)

Using the well-stirred liver model pioneered by Obach (1999)[5], we scale the in vitro CLint​ to predict in vivo hepatic clearance ( CLH​ ). This requires physiological scaling factors: 40 mg microsomal protein per gram of liver, and 21.4 g liver per kg body weight for humans[5].

IVIVELogic InVitro In Vitro Half-Life (t1/2) (HLM + Alamethicin + NADPH + UDPGA) CLint Intrinsic Clearance (CL_int) (Scaled via microsomal protein/liver weight) InVitro->CLint HepaticCL Hepatic Clearance (CL_H) (Well-Stirred Liver Model) CLint->HepaticCL InVivo In Vivo PK Prediction (Bioavailability & Half-life) HepaticCL->InVivo

Fig 3. IVIVE logical framework bridging in vitro stability data to in vivo clearance predictions.

In Vivo Pharmacokinetic Profiling

To validate the in vitro predictions, an in vivo PK study is executed in male Sprague-Dawley rats. The dual-route administration (Intravenous and Per Os) allows for the absolute determination of oral bioavailability ( F% ).

Study Design
  • Intravenous (IV) Cohort: 1.0 mg/kg administered via tail vein injection. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Oral (PO) Cohort: 10.0 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Quantitative Data Summary

The resulting PK parameters highlight the impact of the molecular liabilities discussed in Section 1. The moderate clearance (19.6 mL/min/kg) approaches 35% of rat hepatic blood flow, indicating significant first-pass metabolism (primarily glucuronidation), which restricts oral bioavailability to 40.0%. The large volume of distribution ( Vss​ ) of 2.4 L/kg is driven by the highly lipophilic isobutylthio moiety, indicating extensive tissue distribution.

Table 1. Summary of In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterDefinitionUnitsIV (1 mg/kg)PO (10 mg/kg)
Cmax​ Maximum plasma concentrationng/mLN/A450 ± 62
Tmax​ Time to maximum concentrationhN/A1.5
AUC0−∞​ Area under the curveh·ng/mL850 ± 953400 ± 410
CL Total body clearancemL/min/kg19.6 ± 2.1N/A
Vss​ Volume of distribution at steady stateL/kg2.4 ± 0.3N/A
t1/2​ Terminal elimination half-lifeh2.1 ± 0.22.8 ± 0.4
F Absolute oral bioavailability%N/A40.0

Conclusion & Future Directions

The pharmacokinetic profiling of 4-[(2-Methylpropyl)sulfanyl]phenol reveals a molecule heavily influenced by its thioether and phenolic functional groups. While the lipophilicity drives excellent tissue penetration ( Vss​ ), it is counterbalanced by rapid Phase II O-glucuronidation and Phase I S-oxidation. Future lead optimization efforts should focus on sterically hindering the phenolic hydroxyl group (e.g., ortho-fluorination) or replacing the thioether with a more metabolically stable bioisostere (e.g., an ether or trifluoromethyl group) to reduce intrinsic clearance and improve oral bioavailability.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Obach, R. S. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. (1999). Available at:[Link]

  • Wu, B., et al. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(10), 900-916. (2011). Available at:[Link]

  • Royal Society of Chemistry. The Medicinal Chemist's Guide to Solving ADMET Challenges: Chapter 13 - Glucuronidation. (2021). Available at:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 4-[(2-Methylpropyl)sulfanyl]phenol: A Technical Guide for Structural Validation

Executive Summary The structural elucidation of 4-[(2-Methylpropyl)sulfanyl]phenol (also known as 4-(isobutylthio)phenol) requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy. This molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 4-[(2-Methylpropyl)sulfanyl]phenol (also known as 4-(isobutylthio)phenol) requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy. This molecule, characterized by an electron-donating phenolic hydroxyl group and an electron-rich isobutyl thioether linkage across a central benzene ring, presents a unique electronic environment.

This whitepaper provides an in-depth, self-validating framework for the acquisition, assignment, and interpretation of the 1 H and 13 C NMR spectra of this compound. Designed for application scientists and drug development professionals, this guide moves beyond simple peak picking to explain the quantum mechanical and electronic causality behind the observed chemical shifts and splitting patterns.

Theoretical Causality of Chemical Shifts and Splitting Patterns

To build a self-validating analytical system, one must first understand the theoretical basis of the expected signals. The molecule can be deconstructed into three distinct electronic domains:

The Isobutyl Sulfanyl Chain

The 2-methylpropyl (isobutyl) group attached to a sulfur atom generates a highly diagnostic 1 H NMR pattern[1].

  • The Methyl Protons (-CH 3​ ): The two terminal methyl groups are chemically equivalent, integrating for 6 protons. They are split by the adjacent methine (-CH-) proton, resulting in a distinct doublet at approximately δ 1.0 ppm[1].

  • The Methylene Protons (-CH 2​ -S-): The sulfur atom is less electronegative than oxygen but still exerts a deshielding inductive effect. The methylene protons are shifted downfield to δ 2.6–2.8 ppm. Because they are adjacent to the methine proton, they appear as a doublet[2].

  • The Methine Proton (-CH-): This single proton resides in a complex spin system. It is coupled to the six methyl protons and the two methylene protons. Because the vicinal coupling constants ( 3J ) are nearly identical (~6.8 Hz), the signal resolves as a nonet (9 peaks), though instrument resolution may cause it to appear as a broad multiplet at δ 1.8 ppm[1].

The Phenolic Core (AA'BB' System)

The central 1,4-disubstituted benzene ring contains two planes of symmetry, making the protons ortho to the hydroxyl group chemically equivalent to each other, and the protons ortho to the thioether group chemically equivalent to each other.

  • Aromatic Protons: The strongly electron-donating -OH group shields the ortho protons via resonance, pushing them upfield to δ 6.7–6.8 ppm. The thioether group is mildly electron-donating by resonance but electron-withdrawing by induction, placing its ortho protons at δ 7.2–7.3 ppm. While often described as two doublets, this is technically a higher-order AA'BB' spin system[3].

  • The Hydroxyl Proton (-OH): The chemical shift of the phenolic -OH proton is highly variable. In non-polar solvents like CDCl 3​ , it typically appears as a broad singlet between δ 4.5 and 5.5 ppm due to intermolecular hydrogen bonding[3]. In strong hydrogen-bonding solvents like DMSO- d6​ , this signal is pushed significantly downfield to δ 9.0–10.0 ppm[4].

G cluster_isobutyl Isobutyl Group Spin System cluster_aromatic Phenol Ring (AA'BB') CH3 CH3 (δ 1.0) Doublet, 6H CH CH (δ 1.8) Multiplet/Nonet, 1H CH3->CH ³J ≈ 6.8 Hz CH2 CH2 (δ 2.7) Doublet, 2H CH2->CH ³J ≈ 6.8 Hz Sulfur Sulfanyl Linkage (-S-) CH2->Sulfur C-S Bond Ar_S Ar-H ortho to S (δ 7.3) Pseudo-Doublet, 2H Ar_OH Ar-H ortho to OH (δ 6.8) Pseudo-Doublet, 2H Ar_S->Ar_OH ³J ≈ 8.5 Hz OH Phenolic OH (δ 5.0) Broad Singlet Ar_OH->OH C-O Bond Sulfur->Ar_S C-S Bond

Caption: Spin-spin coupling network and predicted 1 H chemical shifts for 4-[(2-Methylpropyl)sulfanyl]phenol.

Quantitative Spectral Data Summaries

The following tables synthesize the predicted quantitative data for the molecule based on established empirical rules for phenols and thioethers in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Assignment (600 MHz, CDCl 3​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Notes
-OH (Phenolic)4.80 – 5.20Broad Singlet (br s)N/A1HBroadened by chemical exchange; shift is concentration-dependent[4].
Ar-H (ortho to S)7.25 – 7.35Pseudo-Doublet (d)~8.52HDeshielded relative to OH-ortho protons; part of AA'BB' system.
Ar-H (ortho to OH)6.70 – 6.80Pseudo-Doublet (d)~8.52HShielded by +R effect of the hydroxyl oxygen[3].
-S-CH 2​ - 2.65 – 2.75Doublet (d)6.82HDeshielded by inductive effect of Sulfur[2].
-CH- (Methine)1.75 – 1.85Multiplet / Nonet (m)6.81HCoupled to 8 adjacent protons (6 from methyls, 2 from methylene)[1].
-CH 3​ (Methyls)0.95 – 1.05Doublet (d)6.86HShielded aliphatic environment; split by methine proton[1].
Table 2: 13 C NMR Spectral Assignment (150 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)TypeCausality / Notes
Ar-C-OH ~154.0Quaternary (C)Strongly deshielded by electronegative oxygen atom[3].
Ar-C-S ~126.0Quaternary (C)Deshielded by sulfur, but less so than oxygen[2].
Ar-CH (ortho to S)~133.0Methine (CH)Aromatic carbons minimally affected by resonance shielding.
Ar-CH (ortho to OH)~116.0Methine (CH)Strongly shielded by the ortho-resonance effect of the OH group[3].
-S-CH 2​ - ~43.0Methylene (CH 2​ )Deshielded by direct attachment to sulfur[2].
-CH- (Methine)~28.5Methine (CH)Aliphatic branching carbon.
-CH 3​ (Methyls)~22.0Methyl (CH 3​ )Highly shielded terminal methyl carbons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of these spectra must follow a self-validating workflow. The protocol below outlines the exact methodology required to prove the structure beyond a reasonable doubt.

Protocol 1: Sample Preparation and 1D Acquisition
  • Solvent Selection: Weigh 15–20 mg of 4-[(2-Methylpropyl)sulfanyl]phenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl 3​ provides a standard non-polar environment, while TMS anchors the chemical shift scale at 0.00 ppm[5].

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 600 MHz NMR spectrometer. Tune and match the probe for 1 H and 13 C frequencies. Shim the magnetic field (Z1-Z5) until the solvent residual peak (CHCl 3​ at δ 7.26) is sharp (line width at half height < 1.0 Hz).

  • 1D 1 H Acquisition: Acquire the spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 1D 13 C Acquisition: Acquire the carbon spectrum using proton decoupling (zgpg30), 512–1024 scans, and a D1 of 2 seconds to ensure adequate signal-to-noise ratio for the quaternary aromatic carbons.

Protocol 2: Orthogonal Validation (The D 2​ O Shake Test)

Because the phenolic -OH peak can drift based on concentration or trace water, its identity must be empirically proven.

  • Take the existing NMR tube containing the CDCl 3​ sample.

  • Add 2 drops of Deuterium Oxide (D 2​ O) directly into the tube.

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange: Ar−OH+D2​O⇌Ar−OD+HDO [3].

  • Re-acquire the 1 H NMR spectrum.

  • Validation Check: The broad singlet at ~ δ 5.0 ppm will disappear (or significantly diminish), and a new HDO peak will appear around δ 4.7 ppm. This definitively proves which signal belongs to the hydroxyl group[5].

Protocol 3: 2D NMR Structural Confirmation

To prove the connectivity between the isobutyl chain, the sulfur atom, and the phenol ring, 2D NMR is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds. This will confirm that the protons at δ 2.7 ppm are attached to the carbon at δ 43.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2-bond and 3-bond couplings.

    • Critical Validation: The methylene protons (-CH 2​ -) at δ 2.7 ppm must show a cross-peak with the aromatic quaternary carbon (Ar-C-S) at δ 126.0 ppm. This proves the thioether linkage is intact and connected to the aromatic ring.

Workflow Start Sample Preparation (4-[(2-Methylpropyl)sulfanyl]phenol) Solvent Dissolve in CDCl3 (Internal Standard: TMS) Start->Solvent Acq1H Acquire 1D 1H NMR (600 MHz, 298 K) Solvent->Acq1H Acq13C Acquire 1D 13C{1H} NMR (150 MHz, 298 K) Solvent->Acq13C D2O D2O Shake Test (Identify Exchangeable OH) Acq1H->D2O Aliquot + D2O HSQC 2D HSQC (1H-13C Direct Correlation) Acq1H->HSQC HMBC 2D HMBC (Long-Range Correlation) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validate Data Synthesis & Structural Validation D2O->Validate HSQC->Validate HMBC->Validate

Caption: Self-validating NMR acquisition and structural confirmation workflow.

References

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts.[Link]

  • Chemical Shifts and Solvent Effects in NMR Spectroscopy. University College London (UCL).[Link]

  • 1H Proton NMR Spectrum of Phenol. Doc Brown's Advanced Organic Chemistry.[Link]

  • NMR Spectroscopy: Chemical Shift - Hydrogen Bonding Effects. Organic Chemistry Data.[Link]

  • An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. ResearchGate.[Link]

  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. ResearchGate.[Link]

  • 1H NMR spectrum of 2-methylpropan-1-ol (isobutyl alcohol). Doc Brown's Chemistry.[Link]

  • Common HNMR Patterns. Organic Chemistry Tutor.[Link]

Sources

Exploratory

Thermodynamic Stability and Oxidative Degradation Kinetics of 4-[(2-Methylpropyl)sulfanyl]phenol at Ambient Conditions

Executive Summary The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1), also recognized as 4-(isobutylthio)phenol, is a bifunctional aromatic molecule featuring both a phenolic hydroxyl group and an alkyl th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1), also recognized as 4-(isobutylthio)phenol, is a bifunctional aromatic molecule featuring both a phenolic hydroxyl group and an alkyl thioether (sulfide) moiety[1]. In drug development and materials science, understanding the room-temperature (298 K) thermodynamic stability of such electron-rich aromatics is critical. While thermodynamically metastable in the presence of atmospheric oxygen, the compound exhibits kinetic stability under ambient, inert conditions. This whitepaper dissects the thermodynamic vulnerabilities of the molecule, details its autoxidation mechanisms, and provides self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Electronic Vulnerabilities

The thermodynamic stability of 4-[(2-Methylpropyl)sulfanyl]phenol at room temperature is dictated by the interplay between its two functional groups.

The Phenol Moiety

Phenols are generally stable at room temperature but are susceptible to autoxidation—a free radical chain reaction originally described by the Bolland-Gee mechanism[2]. The presence of the para-substituted thioether group, which donates electron density into the aromatic ring via resonance (+M effect), significantly lowers the oxidation potential of the phenol. This makes the abstraction of the phenolic hydrogen to form a phenoxy radical thermodynamically more favorable compared to unsubstituted phenol.

The Thioether Moiety

Thioethers are prone to oxidation, yielding sulfoxides and ultimately sulfones. The oxidation of a thioether by molecular oxygen ( O2​ ) is highly thermodynamically favorable ( ΔG∘<0 ). However, because ground-state molecular oxygen is a triplet diradical and the thioether is a singlet, direct reaction is spin-forbidden. Consequently, at room temperature, thioether oxidation by O2​ or mild reactive oxygen species (ROS) like H2​O2​ is kinetically extremely slow, often exhibiting half-lives on the scale of hundreds of hours[3].

Catalytic Degradation Triggers

Despite baseline kinetic stability, degradation accelerates rapidly in the presence of trace transition metals (e.g., Cu2+ , Fe3+ ) or strong oxidants. Copper ions, in particular, readily coordinate with sulfur and catalyze the generation of reactive oxygen species, bypassing the spin-forbidden nature of direct O2​ addition and driving the rapid oxidation of both the thioether and phenol moieties[4]. Furthermore, at air-water interfaces (such as in aerosolized formulations), spontaneous oxidation can occur due to the generation of hydroxyl radicals ( ∙OH ) driven by strong interfacial electric fields[5].

DegradationPathways Molecule 4-[(2-Methylpropyl)sulfanyl]phenol (Stable Singlet State) ROS ROS / Trace Metals (Initiation Trigger) Molecule->ROS O2 (Air) / Light PhenoxyRadical Phenoxy Radical Intermediate ROS->PhenoxyRadical -e-, -H+ ThioetherRadical Sulfur Radical Cation Intermediate ROS->ThioetherRadical -e- Quinone Benzoquinone Derivatives (Degradation Product) PhenoxyRadical->Quinone +O2, Propagation Sulfoxide Sulfoxide / Sulfone (Degradation Product) ThioetherRadical->Sulfoxide +H2O / O2

Caption: Oxidative degradation pathways of 4-[(2-Methylpropyl)sulfanyl]phenol at ambient conditions.

Quantitative Thermodynamic & Kinetic Data

To contextualize the stability of 4-[(2-Methylpropyl)sulfanyl]phenol, we summarize the kinetic and thermodynamic parameters associated with its functional groups at 298 K.

Table 1: Physicochemical and Kinetic Parameters at 298 K

Parameter / ConditionValue / ObservationMechanistic Implication
Molecular Weight 182.28 g/mol [1]Baseline physical property.
Autoxidation Half-life (Dark, Inert) > 24 monthsKinetically stable due to spin-forbidden O2​ reaction.
Oxidation Half-life (200 µM H2​O2​ ) ~ 75 - 100 hours[3]Slow oxidation of thioether to sulfoxide.
Oxidation Half-life (Hypochlorite) < 10 seconds[3]Rapid, uninhibited oxidation to sulfone.
Cu2+ -Catalyzed Oxidation Rate Accelerated ( k≈108M−1s−1 )[4]Rapid ligand exchange and ROS generation via Fenton-like chemistry.

Experimental Workflows for Stability Profiling

To accurately determine the thermodynamic stability of this compound, researchers must decouple spontaneous autoxidation from transition-metal-catalyzed degradation. The following protocols are designed as self-validating systems: every step includes an internal control to prove causality rather than mere correlation.

Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Thermodynamic Profiling

Causality Rationale: Traditional accelerated stability testing (using high heat) alters the degradation mechanism of thioethers. IMC detects microwatt-level heat flows associated with slow room-temperature autoxidation, providing a direct measure of thermodynamic stability without artificially accelerating the temperature.

  • Preparation of Glassware: Wash all glass ampoules with 0.1 M EDTA followed by ultrapure water (18.2 MΩ·cm) to remove trace transition metals. Validation: This ensures any observed degradation is intrinsic autoxidation, not metal-catalyzed[4].

  • Sample Loading: Accurately weigh 10.0 mg of 4-[(2-Methylpropyl)sulfanyl]phenol into the ampoules.

  • Atmospheric Control: Purge half the ampoules with ultra-high purity Argon (inert control) and leave the other half exposed to ambient air (aerobic test). Seal hermetically.

  • IMC Equilibration: Insert ampoules into the microcalorimeter maintained strictly at 298.000 K. Allow 24 hours for thermal equilibration.

  • Data Acquisition: Monitor the heat flow ( μW ) continuously for 14 days. An exothermic heat flow in the aerobic samples compared to the Argon baseline quantifies the enthalpy of autoxidation ( ΔHox​ ).

Protocol 2: ROS-Specific Susceptibility Testing (HPLC-UV/MS)

Causality Rationale: To prove that the thioether moiety is the primary site of vulnerability under specific oxidative stress, we subject the compound to oxidants with vastly different kinetic profiles ( H2​O2​ vs. OCl− )[3].

  • Stock Solution: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mM.

  • Reaction Initiation:

    • Aliquot A: Add H2​O2​ to a final concentration of 200 µM.

    • Aliquot B: Add Sodium Hypochlorite ( NaOCl ) to a final concentration of 200 µM.

  • Incubation: Maintain both aliquots at 298 K in the dark to prevent photo-oxidation.

  • Quenching & Sampling: At t=1,10,60, and 120 minutes, withdraw 100 µL from each aliquot and quench with 10 µL of 1 M sodium thiosulfate.

  • Analysis: Inject into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Aliquot A will show minimal degradation (confirming H2​O2​ kinetic inertness), while Aliquot B will show immediate conversion to the sulfoxide/sulfone mass adduct (+16 Da / +32 Da), validating the specific chemical vulnerability of the thioether.

Workflow Prep Sample Preparation (EDTA Washed, 298 K) Stress Controlled Stress (Argon vs. O2 / ROS) Prep->Stress Aliquot Analysis HPLC-UV/MS & Microcalorimetry Stress->Analysis Time-course sampling Thermo Thermodynamic Parameter Extraction Analysis->Thermo Kinetic modeling

Caption: Self-validating workflow for thermodynamic stability and kinetic profiling.

Formulation Guidelines & Conclusion

At room temperature (298 K), 4-[(2-Methylpropyl)sulfanyl]phenol is thermodynamically driven to oxidize but is protected by a high kinetic activation barrier regarding molecular oxygen. However, this barrier is easily breached by trace transition metals or strong ROS.

For researchers handling or formulating this compound, the following rules are absolute:

  • Exclude Transition Metals: Formulations must include chelating agents (e.g., EDTA) to sequester Cu2+ and Fe3+ , shutting down Fenton-like catalytic pathways.

  • Inert Atmosphere: Storage under Argon or Nitrogen is mandatory to prevent the slow accumulation of hydroperoxides via the Bolland-Gee autoxidation mechanism.

  • Antioxidant Addition: The inclusion of sacrificial chain-breaking antioxidants (e.g., BHT or Vitamin E) will quench phenoxy radicals before they can propagate into benzoquinone derivatives.

By understanding the precise thermodynamic and kinetic boundaries of its dual functional groups, scientists can ensure the long-term stability and integrity of 4-[(2-Methylpropyl)sulfanyl]phenol in both synthetic and applied settings.

References

  • Wikipedia Contributors. "Autoxidation." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (NIH). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols." PMC. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet." ACS Publications. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Molecular Docking Studies of 4-[(2-Methylpropyl)sulfanyl]phenol

Executive Summary Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might interact with a protein target at the atomic level.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might interact with a protein target at the atomic level.[1] This guide offers an in-depth technical walkthrough of the molecular docking process, centered on the novel compound 4-[(2-Methylpropyl)sulfanyl]phenol . Phenolic compounds are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them a fertile ground for therapeutic discovery.[2][3] This document is designed for researchers, computational chemists, and drug development professionals, providing not only the step-by-step protocols for a docking workflow but also the critical scientific reasoning behind each choice. From ligand and protein preparation to the rigorous validation of results, this guide synthesizes field-proven insights with established computational methodologies to ensure a robust and reliable in-silico investigation.

Section 1: The Ligand of Interest and the Rationale for Docking

Introducing 4-[(2-Methylpropyl)sulfanyl]phenol

The subject of our study, 4-[(2-Methylpropyl)sulfanyl]phenol (CAS No: 90925-34-1), is an aromatic compound characterized by a phenol group, which is known to be a key pharmacophore in many bioactive molecules.[4] Its structure also features a thioether linkage with an isobutyl group. The presence of both a hydrogen-bond-donating hydroxyl group and a sulfur-containing moiety suggests the potential for diverse interactions with biological macromolecules. Phenol derivatives are widely recognized for their therapeutic potential, acting as everything from antioxidants to specific enzyme inhibitors.[3][5][6]

Why Perform Molecular Docking?

The primary goal of a molecular docking study is to generate a computationally-derived hypothesis of a ligand's biological target and mechanism of action. It addresses fundamental questions:

  • Binding Pose: How does the ligand orient itself within the protein's binding site?[7]

  • Binding Affinity: How strong is the interaction between the ligand and the protein, typically estimated via a scoring function and expressed in kcal/mol?[8]

  • Key Interactions: Which specific amino acid residues are critical for anchoring the ligand in the binding pocket?[9]

By answering these questions in silico, researchers can prioritize compounds for expensive and time-consuming experimental testing, guide the design of more potent derivatives, and gain mechanistic insights into biological processes.

Section 2: Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a flexible ligand and a (typically rigid) macromolecular target. The process involves two main stages:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand within a defined binding site, generating numerous possible binding poses.

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The lower the energy score, the more favorable the predicted interaction.[8]

This guide will utilize AutoDock Vina , a widely used, open-source docking engine celebrated for its accuracy and computational efficiency. Visualization and analysis will be discussed using tools like UCSF ChimeraX and PyMOL.[10][11]

Section 3: Pre-Docking Preparation: The Critical First Step

The quality of a docking study is entirely dependent on the quality of the input structures. Garbage in, garbage out. This preparation phase is the most critical for ensuring a scientifically sound outcome.

Ligand Preparation: 4-[(2-Methylpropyl)sulfanyl]phenol

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct atom types, partial charges, and defined rotatable bonds.[12]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of 4-[(2-Methylpropyl)sulfanyl]phenol can be drawn using chemical sketcher software (e.g., MarvinSketch, ChemDraw) or obtained from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This is a crucial step to relieve any steric strain and find a stable, low-energy conformation. This can be performed using a force field like MMFF94 or UFF in software such as Avogadro or Discovery Studio.[13]

  • Prepare for Docking (PDBQT format): AutoDock Tools (ADT) or the Meeko Python package is used to finalize the ligand.[14][15]

    • Add Polar Hydrogens: Ensure all necessary polar hydrogens are present for correct hydrogen bonding.[14]

    • Assign Gasteiger Charges: These are partial atomic charges that are essential for the scoring function to calculate electrostatic interactions.[14]

    • Detect Rotatable Bonds: The program automatically identifies rotatable bonds, which defines the ligand's flexibility during docking.

    • Save as PDBQT: The final output is a .pdbqt file, which contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.

Target Protein (Receptor) Selection and Preparation

For this guide, we will select a hypothetical but biologically relevant target. Given that many phenolic compounds exhibit anti-cancer and anti-inflammatory properties, a suitable target could be a protein kinase or an enzyme like cyclooxygenase (COX). Let's proceed with Tyrosinase , an enzyme involved in melanin synthesis and a target for skin-whitening agents, which has been studied with other ortho-substituted phenols.[16] We will use the PDB ID 2Y9X (Tyrosinase from Agaricus bisporus).

Experimental Protocol: Receptor Preparation

  • Download Structure: Fetch the PDB file for 2Y9X directly from the RCSB Protein Data Bank.[7]

  • Clean the PDB File: This is a critical step to remove non-essential molecules that would interfere with docking.[14][17]

    • Open the PDB file in a molecular viewer (e.g., UCSF ChimeraX, PyMOL, Discovery Studio).[18]

    • Delete Water Molecules: Solvent molecules are typically removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).

    • Remove Co-crystallized Ligands & Ions: Remove any existing ligands, cofactors, or ions that are not part of the protein itself or are not relevant to the planned docking study.

    • Select the Correct Chain: If the biological unit is a monomer but the PDB file contains a dimer or tetramer, delete the extraneous chains.

  • Prepare for Docking (PDBQT format):

    • Using AutoDock Tools, add polar hydrogens to the protein to correctly represent the hydrogen-bonding network.[17]

    • Merge non-polar hydrogens.

    • Assign Kollman charges, a common charge set for proteins.[19]

    • Save the cleaned, prepared protein as a .pdbqt file.

Workflow for Molecule Preparation

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Obtain 2D Structure (e.g., PubChem) l2 Generate 3D Conformation l1->l2 l3 Energy Minimization (e.g., MMFF94 Force Field) l2->l3 l4 Add Hydrogens & Assign Charges (Gasteiger) l3->l4 l5 Define Rotatable Bonds l4->l5 l_out Ligand.pdbqt l5->l_out r1 Download Structure (RCSB PDB) r2 Clean PDB (Remove Water, Ions, etc.) r1->r2 r3 Select Protein Chains r2->r3 r4 Add Hydrogens & Assign Charges (Kollman) r3->r4 r_out Receptor.pdbqt r4->r_out

Caption: Workflow for preparing the ligand and receptor for docking.

Section 4: Performing the Molecular Docking Simulation

With the prepared ligand and receptor files, the next step is to define the search space and run the simulation.

Defining the Search Space (The Grid Box)

AutoDock Vina does not search the entire protein surface. Instead, you must define a 3D rectangular box, or "grid box," that encompasses the binding site of interest.[1]

  • Rationale: The choice of the grid box is critical. If a protein has a known ligand bound in the crystal structure, the box should be centered on that ligand's position. If the binding site is unknown, tools for "blind docking" (a very large box encompassing the whole protein) or binding site prediction servers can be used, though this is computationally more intensive and can be less accurate. For our example with PDB ID 2Y9X, we would center the box on the co-crystallized inhibitor, tropolone.

Experimental Protocol: Grid Box Configuration

  • Load the prepared receptor PDBQT file into AutoDock Tools.

  • If a co-crystallized ligand was present in the original PDB, load it as well to guide the placement of the box.

  • Open the "Grid Box" tool.

  • Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) until the box fully encloses the binding site with a buffer of a few angstroms on each side.

  • Save the grid parameters to a configuration text file (e.g., conf.txt).

Configuring and Running the Vina Simulation

The simulation is controlled by a simple text file that specifies the input files and key parameters.

Example conf.txt file:

  • exhaustiveness : This parameter controls the thoroughness of the search.[15] Higher values increase the computation time but also increase the probability of finding the true lowest-energy binding mode. A value of 8 is default, but 16 or 32 is recommended for more rigorous searches.

Experimental Protocol: Running Vina

  • Open a command-line terminal.

  • Navigate to the directory containing your PDBQT files and the conf.txt file.

  • Execute the Vina command: vina --config conf.txt

Docking Execution Workflow

G receptor Receptor.pdbqt vina AutoDock Vina Execution receptor->vina ligand Ligand.pdbqt ligand->vina config Configuration File (conf.txt) - Grid Center - Grid Size - Exhaustiveness config->vina output_poses Output Poses (all_poses.pdbqt) vina->output_poses output_log Log File (results.log) vina->output_log

Caption: The process of executing an AutoDock Vina simulation.

Section 5: Post-Docking Analysis: Interpreting the Results

The output of a Vina run consists of two primary files: a PDBQT file containing the coordinates of the predicted binding poses (usually up to 9) and a log file with the corresponding binding affinity scores.[8]

Analyzing Binding Affinity and Pose Selection

The log file will contain a table ranking the poses by binding affinity.

ModeAffinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
  • Interpretation: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[8] The top-ranked pose (Mode 1) is the most likely binding conformation according to the scoring function. It is also crucial to examine the other top-scoring poses, as they may represent alternative, biologically relevant binding modes.

Visualizing and Analyzing Interactions

This is where scientific intuition and expertise come into play. The numerical scores must be contextualized by visually inspecting the protein-ligand interactions.[9]

Experimental Protocol: Interaction Analysis

  • Load the receptor PDBQT and the output poses PDBQT file into a molecular viewer like PyMOL or UCSF ChimeraX.[11]

  • For the top-scoring pose, analyze the interactions between 4-[(2-Methylpropyl)sulfanyl]phenol and the protein's active site residues.

  • Identify Key Interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the phenol's hydroxyl group and polar residues (e.g., Asp, Glu, Ser, Thr).

    • Hydrophobic Interactions: The isobutyl and phenyl groups are likely to form hydrophobic contacts with nonpolar residues (e.g., Leu, Val, Ile, Phe).

    • Pi-Interactions: The aromatic ring of the phenol can engage in pi-pi stacking with aromatic residues (Phe, Tyr, Trp) or pi-sulfur/pi-alkyl interactions.

Table 1: Example Analysis of Top Docking Pose
PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.5HIS261, SER282, PHE264, VAL248Hydrogen bond with SER282; Pi-pi stacking with HIS261; Hydrophobic contact with PHE264, VAL248
2-8.2GLU256, MET280, ILE245Hydrogen bond with GLU256; Hydrophobic contact with MET280, ILE245
Types of Molecular Interactions

G cluster_interactions Key Protein-Ligand Interactions Hbond Hydrogen Bonds Hydrophobic Hydrophobic Interactions PiStack Pi-Pi Stacking OtherPi Other Pi-Interactions (Cation-Pi, Pi-Sulfur)

Caption: Common non-covalent interactions analyzed in docking.

Section 6: Protocol Validation and Ensuring Trustworthiness

A docking result is merely a computational prediction. To trust the results, the protocol itself must be validated for the specific protein target.[8][20]

The Gold Standard: Re-docking a Co-crystallized Ligand

The most common and essential validation method is to perform a "re-docking" experiment.[20]

  • Causality: If your docking protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, it is unlikely to be reliable for predicting the pose of a new, unknown ligand like 4-[(2-Methylpropyl)sulfanyl]phenol.

Experimental Protocol: Re-docking Validation

  • Select a high-resolution crystal structure of your target protein that has a ligand bound in the active site (e.g., PDB ID 2Y9X with its bound inhibitor, tropolone).

  • Prepare the protein as described in Section 3.2.

  • Extract the co-crystallized ligand and prepare it as a separate ligand file, as described in Section 3.1.

  • Run the docking simulation using the exact same grid box and docking parameters you intend to use for your test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto its original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD) of the heavy atoms.[9]

  • Metric of Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate for this target system.[20][21]

Advanced Validation: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation assesses the stability of the predicted protein-ligand complex over time in a simulated physiological environment (including water and ions).[22]

  • Rationale: A high-scoring docked pose that is unstable and quickly dissociates in an MD simulation is likely a false positive. MD helps confirm that the key interactions identified in docking are maintained over time.[22]

Validation Workflow

G start Start Validation pdb Select PDB with Co-crystallized Ligand start->pdb separate Separate Ligand from Receptor pdb->separate redock Re-dock the Ligand (Using Defined Protocol) separate->redock superimpose Superimpose Docked Pose on Crystal Pose redock->superimpose rmsd Calculate RMSD superimpose->rmsd success Protocol Validated (Proceed with Test Compound) rmsd->success RMSD < 2.0 Å fail Protocol Invalidated (Adjust Parameters/Method) rmsd->fail RMSD >= 2.0 Å

Caption: The re-docking workflow for protocol validation.

Section 7: Conclusion and Future Perspectives

This guide has detailed a comprehensive workflow for conducting a molecular docking study of 4-[(2-Methylpropyl)sulfanyl]phenol. We have progressed from the foundational principles through meticulous preparation of the ligand and a target receptor, execution of the docking simulation using AutoDock Vina, and a thorough analysis of the results. Crucially, we have emphasized that computational predictions must be anchored by rigorous validation to be trustworthy.

The output of this workflow—a validated, low-energy binding pose with well-defined molecular interactions—is not an endpoint. It is a powerful, data-driven hypothesis. The next logical steps involve leveraging this information for:

  • Experimental Validation: Using the docking results to guide in vitro enzymatic assays to confirm the inhibition of the target protein.

  • Lead Optimization: Modifying the structure of 4-[(2-Methylpropyl)sulfanyl]phenol to enhance the interactions identified in the docking pose, thereby designing more potent and selective compounds.

  • ADMET Profiling: Performing further in silico or experimental studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

By integrating robust computational methods with sound scientific principles, molecular docking serves as an indispensable accelerator in the complex journey of drug discovery.

Section 8: References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 24, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved March 24, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved March 24, 2026, from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved March 24, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training. Retrieved March 24, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 24, 2026, from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved March 24, 2026, from [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 20). YouTube. Retrieved March 24, 2026, from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved March 24, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved March 24, 2026, from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved March 24, 2026, from [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India. (2026, March 2). BioNome. Retrieved March 24, 2026, from [Link]

  • ANTIOXIDANT POTENTIAL OF NOVEL DESIGNED PHENOLIC DERIVATIVES: COMPUTATIONAL INSIGHTS. (2019, November 18). Chemistry & Chemical Technology. Retrieved March 24, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved March 24, 2026, from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Steps of ligand docking. (n.d.). Docking Server. Retrieved March 24, 2026, from [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (n.d.). bioRxiv. Retrieved March 24, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Retrieved March 24, 2026, from [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Akash, S., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE. Retrieved March 24, 2026, from [Link]

  • Nithitanakool, S., et al. (2018). Computational Molecular Docking and X-ray Crystallographic Studies of Catechins in New Drug Design Strategies. Molecules. Retrieved March 24, 2026, from [Link]

  • Identification of polyphenols as novel neuropilin-1 cendR pocket inhibitors to block SARS-CoV-2 entry and enhance variant resistance. (2026, March 23). PLOS ONE. Retrieved March 24, 2026, from [Link]

  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 24, 2026, from [Link]

  • Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate. (2024, June 23). MDPI. Retrieved March 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Delivery of 4-[(2-Methylpropyl)sulfanyl]phenol

Executive Summary & Rationale The delivery of lipophilic organic building blocks into aqueous in vitro systems is a fundamental challenge in cell culture assays. 4-[(2-Methylpropyl)sulfanyl]phenol (also known as 4-(isobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The delivery of lipophilic organic building blocks into aqueous in vitro systems is a fundamental challenge in cell culture assays. 4-[(2-Methylpropyl)sulfanyl]phenol (also known as 4-(isobutylthio)phenol) is a hydrophobic thioether-phenol derivative. Due to its high lipophilicity, it is entirely insoluble in standard aqueous cell culture media.

To successfully evaluate this compound in vitro, it must first be reconstituted in a highly polar, aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal vehicle of choice. However, improper handling of DMSO can lead to compound precipitation, solvent-induced cytotoxicity, and irreproducible data. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the preparation, storage, and serial dilution of 4-[(2-Methylpropyl)sulfanyl]phenol for cell culture applications.

Physicochemical Profiling

Understanding the compound's physical properties is the first step in designing a reliable solubilization strategy. The molecular weight dictates the mass-to-volume ratio required to achieve standardized molarity.

Table 1: Physicochemical Properties of 4-[(2-Methylpropyl)sulfanyl]phenol

PropertyValue
Chemical Name 4-[(2-Methylpropyl)sulfanyl]phenol
CAS Registry Number 90925-34-1
Molecular Formula C₁₀H₁₄OS
Molecular Weight 182.28 g/mol
Purity Requirement ≥ 95% (Cell Culture Grade)
Primary Solvent Anhydrous DMSO

Data sourced from 1[1].

The Causality of Solvent Handling (Mechanistic Insights)

A robust protocol is not just a list of steps; it requires an understanding of why specific techniques are employed.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. The introduction of water into the DMSO stock dramatically reduces the solubility limit of hydrophobic compounds like 4-[(2-Methylpropyl)sulfanyl]phenol, leading to invisible micro-precipitation. Always use sealed, anhydrous, cell-culture grade DMSO.

  • Mitigating Solvent Toxicity: DMSO alters cell membrane permeability and can induce spontaneous differentiation, epigenetic changes, or apoptosis at high concentrations. To avoid solvent-induced cytotoxicity, authoritative cell culture guidelines mandate that the final concentration of DMSO in the culture medium must be kept as low as possible, strictly ≤0.5%, and ideally ≤0.1% (v/v)[2][3].

  • Self-Validating System (Vehicle Controls): Every experiment must include a "Vehicle Control" (culture media containing the exact final percentage of DMSO used in the treatment, without the compound). If the vehicle control exhibits >5% cell death compared to a completely untreated control, the assay is invalid, indicating either DMSO evaporation/concentration errors or cell line hypersensitivity.

Step-by-Step Methodology

Phase 1: Preparation of a 10 mM Master Stock Solution

Note: Perform all steps in a Class II Biological Safety Cabinet using aseptic technique.

  • Equilibration: Allow the sealed vial of 4-[(2-Methylpropyl)sulfanyl]phenol and the anhydrous DMSO to equilibrate to room temperature (approx. 30 minutes) in a desiccator. This prevents condensation from forming on the cold reagents.

  • Gravimetric Measurement: Aseptically weigh exactly 1.82 mg of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the tube. (Calculation: 1.82 mg ÷ 182.28 g/mol = 0.01 mmol. 0.01 mmol in 1 mL = 10 mM).

  • Agitation: Cap tightly and vortex vigorously for 60 seconds. If visual inspection reveals any undissolved particulates, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Storage & Aliquoting: Do not store as a single bulk volume. Divide the 10 mM stock into 50 µL single-use aliquots in sterile amber tubes (to protect from photo-degradation) and store immediately at -20°C. This prevents repeated freeze-thaw cycles that can degrade the compound[2].

Phase 2: Serial Dilution for Cell Treatment

To achieve a final working concentration (e.g., 10 µM) while maintaining a safe DMSO level (0.1%), perform a two-step serial dilution directly into pre-warmed complete culture media[3].

Table 2: Serial Dilution Strategy for a 10 µM Final Treatment (0.1% DMSO)

Dilution StepSource SolutionVolume of SourceVolume of Culture MediaResulting ConcentrationFinal DMSO %
1 (Intermediate) 10 mM Master Stock10 µL990 µL100 µM1.0%
2 (Final Working) 100 µM Intermediate100 µL900 µL10 µM0.1%
Phase 3: Application and Validation
  • Aspirate the spent media from the cell culture vessels.

  • Immediately apply the freshly prepared Final Working Solution (10 µM compound in media with 0.1% DMSO) to the cells.

  • Validation Check: Apply the parallel Vehicle Control (0.1% DMSO in media) to a separate cohort of cells. Monitor morphology at 24 hours under phase-contrast microscopy to ensure the DMSO vehicle has not induced vacuolization or detachment[4].

Experimental Workflow Visualization

G N1 Weigh 1.82 mg of 4-[(2-Methylpropyl)sulfanyl]phenol N2 Add 1.0 mL Anhydrous Cell-Culture Grade DMSO N1->N2 Aseptic Transfer N3 Vortex & Sonicate (Yields 10 mM Master Stock) N2->N3 Complete Dissolution N4 Aliquot & Store at -20°C (Prevents Freeze-Thaw) N3->N4 Long-term Storage N5 Dilute 1:100 in Media (100 µM Intermediate, 1% DMSO) N3->N5 Fresh Usage N4->N5 Thaw at RT N6 Dilute 1:10 in Media (10 µM Final, 0.1% DMSO) N5->N6 Serial Dilution N7 Apply to Cell Culture (Include 0.1% DMSO Control) N6->N7 Treatment Phase

Caption: Workflow for the preparation, dilution, and cell culture application of the phenolic compound.

References

  • Title: 4-[(2-Methylpropyl)
  • Source: benchchem.
  • Source: nih.

Sources

Application

Application Note: 4-[(2-Methylpropyl)sulfanyl]phenol as a Versatile Precursor in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(2-Methylpropyl)sulfanyl]phenol (Synonym: 4-isobutylthiophenol; 4-IMSP) CAS Registry Number: 90925-34-1 | Molecular Weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[(2-Methylpropyl)sulfanyl]phenol (Synonym: 4-isobutylthiophenol; 4-IMSP) CAS Registry Number: 90925-34-1 | Molecular Weight: 182.28 g/mol

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of sulfur-containing pharmacophores is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 4-[(2-Methylpropyl)sulfanyl]phenol (4-IMSP) serves as a highly versatile bifunctional building block. It features a reactive phenolic hydroxyl group—primed for O-alkylation and cross-coupling—and a lipophilic isobutylthio ether moiety.

The causality behind selecting 4-IMSP over simple alkyl phenols lies in its dual-stage utility:

  • Primary Functionalization: The phenol ring acts as an excellent nucleophile for constructing ether-linked scaffolds (e.g., diaryl ethers for kinase inhibitors, or alkyl aryl ethers for nuclear receptor modulators).

  • Late-Stage Diversification: The thioether serves as a "metabolic soft spot" or a tunable vector. It can be chemoselectively oxidized to a sulfoxide or sulfone, allowing chemists to drastically alter the molecule's topological polar surface area (tPSA) and hydrogen-bonding profile without rebuilding the core scaffold[1].

Divergent Synthetic Workflows

The synthetic utility of 4-IMSP branches into three primary pathways. The choice of pathway dictates the physicochemical properties of the resulting library.

G Core 4-[(2-Methylpropyl)sulfanyl]phenol (4-IMSP) OAlk O-Alkylation (Williamson Synthesis) Core->OAlk Alkyl Halide, Base Ullmann C-O Cross-Coupling (Ullmann Reaction) Core->Ullmann Aryl Halide, Cu Cat. Oxid Chemoselective Oxidation (Sulfoxide/Sulfone) Core->Oxid [O] (e.g., mCPBA) Prod1 Alkyl Aryl Ethers (e.g., PPAR Agonists) OAlk->Prod1 Prod2 Diaryl Ethers (e.g., Kinase Inhibitors) Ullmann->Prod2 Prod3 Sulfinyl/Sulfonyl Phenols (ADME Tuning) Oxid->Prod3

Divergent synthetic applications of 4-IMSP in medicinal chemistry.

Experimental Protocols & Self-Validating Methodologies

Every protocol below is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to resource-intensive late-stage steps.

Protocol A: Base-Mediated O-Alkylation (Williamson Ether Synthesis)

Causality & Design: The Williamson ether synthesis is a cornerstone for accessing sterically hindered and complex ethers[2]. For 4-IMSP, the pKa of the phenolic proton is approximately 9.5. We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) rather than stronger bases (like NaH) to prevent potential side reactions or thioether cleavage. DMF is selected for its high dielectric constant, which effectively solvates the potassium cation, leaving a highly nucleophilic, naked phenoxide anion.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 4-IMSP (1.0 eq, 5.0 mmol, 911 mg) and anhydrous K2​CO3​ (2.0 eq, 10.0 mmol, 1.38 g).

  • Solvation: Suspend the mixture in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to allow for complete phenoxide formation (observed as a slight yellowing of the solution).

  • Alkylation: Dropwise, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 5.5 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Workup: Quench the reaction with distilled water (30 mL) to dissolve the inorganic salts. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Validation & In-Process Control:

  • TLC: Elute with 10% EtOAc in Hexanes. The product will appear as a new, higher Rf​ UV-active spot compared to the highly polar starting phenol.

  • Spectroscopy: In 1H NMR, the disappearance of the broad phenolic -OH singlet (~5.5 ppm) and the appearance of the new ether-linked aliphatic protons confirm successful O-alkylation.

Protocol B: Copper-Catalyzed Ullmann Diaryl Ether Synthesis

Causality & Design: Synthesizing diaryl ethers via standard SN​Ar requires highly electron-deficient aryl halides. To couple 4-IMSP with unactivated aryl halides, a Copper-catalyzed Ullmann-type coupling is required. We utilize CuI paired with Picolinic Acid as a bidentate ligand. The ligand increases the solubility of the Cu(I) species and accelerates the oxidative addition of the aryl halide by increasing the electron density at the copper center. While DMSO is a common solvent for this, recent sustainability initiatives in drug discovery encourage evaluating alternatives, though DMSO remains the benchmark for yield in this specific transformation[3].

Quantitative Data: Reaction Optimization The following table summarizes the optimization of the Ullmann coupling between 4-IMSP and bromobenzene, demonstrating the critical role of the ligand and solvent.

EntryCopper Source (10 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1CuINone K2​CO3​ DMF10015
2CuIPicolinic Acid K3​PO4​ DMSO9088
3CuBrPicolinic Acid K3​PO4​ DMSO9082
4CuI1,10-Phenanthroline Cs2​CO3​ Toluene11065
5CuIPicolinic Acid K3​PO4​ MeCN9045

Table 1: Optimization parameters for the Cu-catalyzed coupling of 4-IMSP. Entry 2 represents the validated standard conditions.

Mechanism CuI Cu(I) Catalyst OA Oxidative Addition CuI->OA Ar-X LE Ligand Exchange OA->LE Cu(III) Int. RE Reductive Elimination LE->RE 4-IMSP + Base RE->CuI Regeneration Product Diaryl Ether RE->Product Release

Catalytic cycle for the Cu-catalyzed Ullmann diaryl ether synthesis.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 4-IMSP (1.0 eq, 2.0 mmol), aryl bromide (1.2 eq, 2.4 mmol), CuI (0.1 eq, 0.2 mmol, 38 mg), Picolinic Acid (0.2 eq, 0.4 mmol, 49 mg), and K3​PO4​ (2.0 eq, 4.0 mmol, 849 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reaction: Add anhydrous, degassed DMSO (4 mL) via syringe. Seal the tube and heat to 90 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts. Wash the filtrate with water ( 3×10 mL) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Validation & In-Process Control:

  • LC-MS: Monitor the disappearance of the 4-IMSP peak ( [M−H]−=181.1 ). The product mass will correspond to the combined mass of 4-IMSP and the aryl group minus 1 Da.

  • Visual Cue: The reaction mixture will transition from a light blue/green suspension to a dark brown homogeneous solution as the active Cu-phenoxide complex forms.

Protocol C: Chemoselective Oxidation to Sulfoxide

Causality & Design: Converting the isobutylthio group to a sulfoxide introduces a chiral center and a strong hydrogen bond acceptor. The critical challenge is avoiding over-oxidation to the sulfone. While traditional methods use stoichiometric mCPBA at low temperatures, modern approaches utilize transition-metal-mediated or electrochemical oxidation using water as the oxygen atom source to achieve perfect chemoselectivity[1]. For standard laboratory execution, a controlled mCPBA protocol is provided.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-IMSP derivative (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Dissolve mCPBA (77% max, 1.05 eq, 1.05 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Monitoring: Stir at 0 °C for 30 minutes. The reaction is highly exothermic and rapid; strict temperature control prevents sulfone formation.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and saturated aqueous Na2​S2​O3​ (10 mL) to neutralize the acid and destroy unreacted peroxide. Extract with DCM, dry over MgSO4​ , and concentrate.

Validation & In-Process Control:

  • TLC: The sulfoxide will be significantly more polar (lower Rf​ ) than the starting thioether. Over-oxidation to the sulfone will appear as a slightly less polar spot than the sulfoxide.

  • IR Spectroscopy: A strong, sharp absorption band around 1030−1060 cm−1 confirms the S=O stretch of the sulfoxide.

References

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • A General Method to Access Sterically Hindered and Complex Ethers ACS Drug Discovery / ACS Publications URL:[Link][2]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies for 4-[(2-Methylpropyl)sulfanyl]phenol in Murine Models

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Challenge and Imperative of Strategic In Vivo Dosing The transition of a novel therapeutic candidate from in vitro validation to in vivo efficacy tes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Challenge and Imperative of Strategic In Vivo Dosing

The transition of a novel therapeutic candidate from in vitro validation to in vivo efficacy testing is a critical juncture in drug development. For compounds like 4-[(2-Methylpropyl)sulfanyl]phenol, a hydrophobic molecule, this transition is fraught with challenges, primarily centered on achieving consistent and therapeutically relevant systemic exposure in animal models. The inherent low aqueous solubility of many phenolic compounds can lead to poor absorption, variable bioavailability, and potentially misleading pharmacodynamic (PD) outcomes if the dosing strategy is not meticulously optimized.[1][2][3]

This guide provides a comprehensive framework for developing a robust in vivo dosing strategy for 4-[(2-Methylpropyl)sulfanyl]phenol in murine models. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why" behind each experimental choice. By integrating principles of formulation science, toxicology, and pharmacokinetics, these protocols are designed to be self-validating, ensuring that the data generated is both reliable and reproducible. All experimental designs should adhere to ethical guidelines for animal research, such as those outlined by the Institutional Animal Care and Use Committee (IACUC) and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to maximize information published and minimize unnecessary studies.[4][5][6][7][8]

II. Pre-formulation Analysis and Vehicle Selection: The Foundation of Success

The selection of an appropriate delivery vehicle is arguably the most critical step in designing an in vivo study for a poorly soluble compound. An inadequate vehicle can lead to dose-limiting toxicity, erratic absorption, and a failure to achieve therapeutic concentrations. The goal is to develop a formulation that is safe, non-toxic at the administered volume, and effectively solubilizes or suspends the compound to ensure consistent bioavailability.[1][9][10]

Causality in Vehicle Selection

The choice of vehicle is dictated by the physicochemical properties of 4-[(2-Methylpropyl)sulfanyl]phenol (e.g., lipophilicity, pKa) and the intended route of administration. For initial studies, oral (PO) and intraperitoneal (IP) routes are common. Intravenous (IV) administration is often used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

  • Aqueous Solutions: Ideal but often not feasible for hydrophobic compounds.[9][10]

  • Co-solvent Systems: Mixtures of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) can dissolve hydrophobic compounds. However, the concentration of the organic solvent must be carefully controlled to avoid toxicity.[11][12][13][14] For instance, it is recommended that the concentration of DMSO should not exceed 10% (v/v) for IP or IV injections in rodents.[15]

  • Suspensions: For compounds that cannot be solubilized, a uniform suspension can be created using agents like carboxymethyl cellulose (CMC) or Tween 80. Particle size and homogeneity are critical for consistent dosing.[9][10]

  • Lipid-Based Formulations: Edible oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds administered orally, as they can enhance absorption through lymphatic pathways.[1][14][16]

Decision Workflow for Vehicle Selection

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Tolerability cluster_3 A Determine Aqueous Solubility of 4-[(2-Methylpropyl)sulfanyl]phenol B Soluble in Aqueous Buffer (pH 7.4)? A->B C Test Co-solvent Systems (e.g., PEG400/Water, DMSO/Saline) B->C No D Test Suspension Agents (e.g., CMC, Tween 80) B->D No E Test Lipid-Based Systems (e.g., Corn Oil, SEDDS) B->E No J Use Buffered Saline B->J Yes F Select Lead Formulations with Good Stability & Homogeneity C->F D->F E->F G Administer Vehicle Alone to a Small Cohort of Mice F->G H Monitor for Adverse Effects (Weight loss, clinical signs) G->H I Final Formulation Selected H->I

Caption: Workflow for selecting a suitable dosing vehicle.

Recommended Vehicle Screening Panel
Vehicle Type Composition Examples Primary Route Advantages Considerations
Aqueous Co-solvent 10% DMSO, 40% PEG 400, 50% SalineIV, IP, POSuitable for a range of solubilities.Potential for solvent toxicity at higher concentrations.[11][12][13]
Aqueous Suspension 0.5% (w/v) CMC in WaterPOLow intrinsic toxicity.Requires vigorous mixing to ensure dose uniformity.
Lipid Solution 100% Corn OilPO, IPEnhances absorption of highly lipophilic compounds.Not suitable for IV administration.[14]
Surfactant-based 10% Tween 80 in SalinePO, IPCan improve wetting and dissolution.Potential for gastrointestinal irritation.[9][10]

III. Protocol: Maximum Tolerated Dose (MTD) Study

The MTD study is a crucial first step in in vivo research to identify the highest dose of a drug that does not cause unacceptable toxicity.[17][18] This information is vital for selecting dose levels for subsequent efficacy studies.[19][20]

Objective

To determine the single-dose MTD of 4-[(2-Methylpropyl)sulfanyl]phenol in the selected vehicle.

Materials
  • Male and female C57BL/6 or BALB/c mice (8-10 weeks old)

  • 4-[(2-Methylpropyl)sulfanyl]phenol

  • Selected dosing vehicle

  • Dosing syringes and gavage needles (for PO) or insulin syringes (for IP/IV)

  • Animal balance

  • Clinical observation checklist

Step-by-Step Methodology
  • Animal Acclimation: Allow animals to acclimate for at least 7 days before the study begins. House them in a controlled environment with ad libitum access to food and water.

  • Dose Preparation: Prepare a stock solution of 4-[(2-Methylpropyl)sulfanyl]phenol in the chosen vehicle at the highest desired concentration. Prepare serial dilutions to create a range of dose levels. A common starting point is a dose-escalation design (e.g., 10, 30, 100, 300 mg/kg).

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group), including a vehicle-only control group.

  • Dosing Administration:

    • Record the body weight of each mouse immediately before dosing.

    • Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage). The dosing volume should be consistent across all groups (e.g., 10 mL/kg for mice).[21][22][23]

  • Post-Dose Monitoring:

    • Monitor animals continuously for the first 4 hours post-dosing for any immediate adverse reactions.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) at regular intervals (e.g., 1, 4, 24, 48 hours) and then daily for 7-14 days.

    • Measure and record body weight daily. A weight loss of more than 20% is often considered a humane endpoint.

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.[18][19]

IV. Protocol: Pharmacokinetic (PK) Study

A pharmacokinetic study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[24][25] This is essential for understanding the relationship between the dose, exposure, and response.

Objective

To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of 4-[(2-Methylpropyl)sulfanyl]phenol following a single administration.

Experimental Design

G A Animal Acclimation & Grouping (n=3-4 mice per time point) B Single Dose Administration (e.g., 10 mg/kg PO and 2 mg/kg IV) A->B C Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Isolation C->D E Bioanalytical Quantification (LC-MS/MS) D->E F Pharmacokinetic Modeling E->F

Caption: Workflow for a murine pharmacokinetic study.

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing formulation of 4-[(2-Methylpropyl)sulfanyl]phenol

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane for terminal bleeds)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology
  • Dosing: Administer a single dose of 4-[(2-Methylpropyl)sulfanyl]phenol to two cohorts of mice: one via the intended therapeutic route (e.g., PO at 10 mg/kg) and one via IV bolus (e.g., 1-2 mg/kg) to determine absolute bioavailability.

  • Blood Collection:

    • Collect blood samples (approx. 30-50 µL) at predetermined time points.[24] A typical sampling schedule for an oral dose might be: 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[21][26]

    • For sparse sampling designs, different mice are used for each time point. For serial sampling, blood can be collected from the same mouse at multiple time points via methods like submandibular or saphenous vein bleeds, which reduces animal usage and inter-animal variability.[24]

    • The terminal blood sample is typically collected via cardiac puncture under anesthesia.

  • Plasma Processing: Immediately place blood samples into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for the quantification of 4-[(2-Methylpropyl)sulfanyl]phenol in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentration.[25]Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents total systemic exposure to the drug.
Elimination half-life.[25]Determines the dosing interval required to maintain steady-state concentrations.
CL Clearance.The rate at which the drug is eliminated from the body.[25]
Vd Volume of distribution.The apparent volume into which the drug distributes in the body.[25]
F (%) Absolute Bioavailability.The fraction of the administered dose that reaches systemic circulation.

V. Pharmacodynamic (PD) and Efficacy Studies: Assessing Biological Effect

Once a safe dose range with predictable exposure is established, pharmacodynamic studies can be designed to evaluate the biological effects of 4-[(2-Methylpropyl)sulfanyl]phenol. The design of these studies is highly dependent on the therapeutic hypothesis.

Core Principles for PD Study Design
  • Dose-Response Relationship: Efficacy studies should include multiple dose levels (e.g., a low, medium, and high dose based on MTD and PK data) to establish a dose-response relationship. A low dose should be at or near the no-observed-adverse-effect-level (NOAEL).[27]

  • PK/PD Correlation: Whenever possible, satellite groups of animals should be included for PK analysis at steady-state to correlate drug exposure with the observed pharmacological effect.

  • Target Engagement Biomarkers: If the molecular target of 4-[(2-Methylpropyl)sulfanyl]phenol is known, measure target engagement in relevant tissues to confirm the compound is reaching its site of action.

  • Relevant Animal Model: Select a murine model that recapitulates the human disease or condition of interest.

  • Ethical and Rigorous Conduct: All studies must be conducted under protocols approved by an IACUC.[28] Adherence to the ARRIVE guidelines is essential for transparent and reproducible reporting.[5][6]

Given that the specific biological activity of 4-[(2-Methylpropyl)sulfanyl]phenol is not defined in the provided context, a hypothetical example would be assessing its potential anti-inflammatory effects, a common property of phenolic compounds.[29][30] This would involve using a model such as carrageenan-induced paw edema and measuring endpoints like paw volume, and cytokine levels in tissue and plasma at various time points post-dosing.

VI. Conclusion: An Integrated and Iterative Approach

The development of a successful in vivo dosing strategy for a challenging compound like 4-[(2-Methylpropyl)sulfanyl]phenol is an iterative process. The insights gained from MTD studies inform the design of PK studies, and the combined MTD and PK data provide the rational basis for dose selection in pivotal efficacy studies. By following the structured, causality-driven protocols outlined in this guide, researchers can maximize the quality and reliability of their in vivo data, avoid common pitfalls associated with poor formulation and dosing, and ultimately accelerate the translation of promising compounds into potential therapeutics.

VII. References

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link]

  • Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Johnson, C. W., et al. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Shah, V., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Science Council of Japan. (2006). Guidelines for Proper Conduct of Animal Experiments. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Johnson, C. W., et al. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? Retrieved from [Link]

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]

  • Shah, V., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]

  • UCLA Animal Research Committee. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols. Retrieved from [Link]

  • Gál, D., et al. (2009). Biological actions of drug solvents. Periodicum Biologorum.

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Leong, S., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. Retrieved from [Link]

  • PubMed. (1976). [Studies on the pharmacodynamic activity of several drug solvents. 1st communication: Diethyleneglycol monoethylether, N,N-diethylacetamide, dimethylsufoxide (author's transl)]. Retrieved from [Link]

  • Jacobsen, M. W., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.

  • Leong, S., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. The UWA Profiles and Research Repository. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). 3.1 General toxicity study designs. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

  • da Silva, A. B., et al. (2017). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos.

  • Khan, I., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. Retrieved from [Link]

  • Waidyanatha, S., et al. (2020). Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate.

  • Miura, S., et al. (1994). Selective in vivo accumulation of N-acetyl-4-S-cysteaminylphenol in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine. Cancer Research. Retrieved from [Link]

  • da Silva, A. B., et al. (2017). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Retrieved from [Link]

  • Barros, L., et al. (2015). In vivo antioxidant activity of phenolic compounds: facts and gaps. Biblioteca Digital do IPB.

  • Chen, C. E., et al. (2015). 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. Molecules. Retrieved from [Link]

  • Laskin, D. L., et al. (1986). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Journal of Toxicology and Environmental Health. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • Chavez-Alvarez, R., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Retrieved from [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 2-(2-Furylmethylaminomethyl)-4-sulfanylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methyl-2-nitropropyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025). Extensive Metabolism and Route-Dependent Pharmacokinetics of Bisphenol A (BPA) in Neonatal Mice Following Oral or Subcutaneous Administration. Retrieved from [Link]

Sources

Application

preparation of 4-[(2-Methylpropyl)sulfanyl]phenol stock solutions for biological assays

Application Note: Preparation and Handling of 4-[(2-Methylpropyl)sulfanyl]phenol Stock Solutions for Biological Assays Executive Summary The accurate preparation of small-molecule stock solutions is a foundational prereq...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 4-[(2-Methylpropyl)sulfanyl]phenol Stock Solutions for Biological Assays

Executive Summary

The accurate preparation of small-molecule stock solutions is a foundational prerequisite for reliable in vitro biological assays[1]. 4-[(2-Methylpropyl)sulfanyl]phenol, also known as 4-(isobutylthio)phenol, is a lipophilic small molecule featuring a phenol ring and a thioether (sulfanyl) linkage. Due to its poor aqueous solubility, organic solvents such as Dimethyl Sulfoxide (DMSO) are required for primary reconstitution. This application note details the physicochemical rationale, step-by-step methodologies, and critical quality control measures required to prepare stable 10 mM master stock solutions while preventing solvent-induced cytotoxicity and oxidative degradation.

Physicochemical Profiling & Causality in Experimental Design

Before initiating reconstitution, it is critical to understand how the structural features of 4-[(2-Methylpropyl)sulfanyl]phenol dictate solvent selection and handling conditions.

Table 1: Physicochemical Properties of 4-[(2-Methylpropyl)sulfanyl]phenol

PropertyValue
Chemical Name 4-[(2-Methylpropyl)sulfanyl]phenol[2]
Synonyms 4-(Isobutylthio)phenol
CAS Number 90925-34-1[3]
Molecular Formula C10H14OS[3]
Molecular Weight 182.28 g/mol [2]
Functional Groups Phenol, Thioether (Sulfanyl)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
The Causality Behind Solvent and Storage Choices
  • Why Anhydrous DMSO? DMSO is a universal amphiphilic solvent ideal for lipophilic compounds[4]. However, it is highly hygroscopic. Absorption of atmospheric moisture introduces water and dissolved oxygen into the stock. In the presence of oxygen, the thioether (sulfanyl) group of 4-[(2-Methylpropyl)sulfanyl]phenol is highly susceptible to oxidation, forming a sulfoxide or sulfone[5]. Utilizing strictly anhydrous DMSO prevents this structural degradation and ensures the compound remains in solution.

  • Why Argon Purging? Displacing the oxygen-rich headspace of the storage vial with an inert gas (Argon or Nitrogen) halts oxidative degradation during long-term storage, preserving the integrity of the thioether linkage[6].

  • Why a Strict ≤0.1% DMSO Limit in Assays? While DMSO is biologically tolerated at low levels, concentrations exceeding 0.05% to 0.1% (v/v) can induce caspase-3 and PARP-1 cleavage, leading to apoptotic events and membrane disruption in sensitive cell lines (e.g., human fibroblast-like synoviocytes)[7]. Furthermore, even sub-lethal concentrations of DMSO can alter cellular metabolic profiles, creating false positives or cytotoxic artifacts[8].

Logic NonAnhydrous Aqueous/Oxygenated DMSO Oxidation Thioether Oxidation to Sulfoxide/Sulfone NonAnhydrous->Oxidation Degradation Loss of Compound Efficacy Oxidation->Degradation HighDMSO DMSO > 0.1% (v/v) in Assay Media Toxicity Caspase-3 Cleavage & Membrane Disruption HighDMSO->Toxicity Artifacts False Positives/ Cytotoxic Artifacts Toxicity->Artifacts

Fig 1. Logical pathways illustrating the consequences of improper solvent handling and concentration.

Step-by-Step Protocol: Preparation of 10 mM Master Stock

Phase 1: Reconstitution and Aliquoting

  • Equilibration: Allow the sealed vial of lyophilized 4-[(2-Methylpropyl)sulfanyl]phenol to equilibrate to room temperature for at least 30 minutes in a desiccator. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, which accelerates thioether oxidation and compromises the anhydrous environment[1].

  • Weighing: Using a microbalance, weigh exactly 1.82 mg of the compound into a sterile, amber glass vial. Rationale: Amber glass protects the phenol moiety from photo-oxidation.

  • Dissolution: Add exactly 1.0 mL of freshly opened, Anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration. Vortex gently or sonicate in a room-temperature water bath for 1–2 minutes until the solution is completely clear.

  • Aliquoting & Purging: Divide the 10 mM master stock into single-use 50 µL aliquots in tightly sealed microcentrifuge tubes. Gently blow a stream of Argon gas over the headspace of each tube before capping.

  • Storage: Store immediately at -20°C or -80°C. Rationale: Multiple freeze-thaw cycles and prolonged exposure to air will degrade the thioether substrate[5].

Step-by-Step Protocol: Preparation of Working Solutions

To isolate the biological effect of the compound from solvent-induced artifacts, the final DMSO concentration must remain constant (typically 0.1% v/v) across all experimental and control wells[9].

Table 2: Dilution Matrix for Constant 0.1% DMSO Assays

Desired Final Assay Conc.Intermediate Stock Conc. (in 100% DMSO)Dilution Factor (Intermediate to Media)Final DMSO Concentration (v/v)
10 µM 10 mM (Master Stock)1:10000.1%
1 µM 1 mM1:10000.1%
100 nM 100 µM1:10000.1%
Vehicle Control Pure Anhydrous DMSO1:10000.1%

Phase 2: Serial Dilution and Media Spiking

  • Intermediate Dilution: Thaw a single 50 µL aliquot of the 10 mM master stock. Prepare intermediate dilutions strictly in 100% anhydrous DMSO . For example, to test a 1 µM final concentration, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. Rationale: Never use aqueous buffers for intermediate dilutions, as the sudden drop in solubility will cause the hydrophobic compound to form micro-aggregates[5].

  • Aqueous Dilution (Assay Media): Add the intermediate stock to the biological assay media at a 1:1000 ratio (e.g., 1 µL of intermediate stock into 999 µL of pre-warmed culture media). Mix rapidly by pipetting to ensure kinetic solubility[6].

  • Vehicle Control Preparation: Add 1 µL of pure anhydrous DMSO to 999 µL of assay media. This ensures the control cells experience the exact same solvent baseline as the treated cells.

Workflow Solid 4-[(2-Methylpropyl)sulfanyl]phenol (Solid Powder) Stock Master Stock Solution (10 mM in 100% DMSO) Solid->Stock Weigh 1.82 mg Add 1 mL DMSO DMSO Anhydrous DMSO (Solvent) DMSO->Stock Control Vehicle Control Media (0.1% DMSO only) DMSO->Control 1:1000 in Aqueous Media Aliquots Aliquoting & Storage (-20°C, Argon Purged) Stock->Aliquots Prevent freeze-thaw Prevent oxidation Interm Intermediate Dilution (e.g., 1 mM in DMSO) Aliquots->Interm 1:10 Dilution in DMSO Media Assay Media Preparation (1 µM Compound, 0.1% DMSO) Interm->Media 1:1000 in Aqueous Media

Fig 2. Workflow for the preparation and serial dilution of 4-[(2-Methylpropyl)sulfanyl]phenol.

Quality Control & Assay Validation

  • Analytical Verification: For long-term projects, periodically verify the integrity of the -20°C master stock using LC-MS. Monitor specifically for the +16 Da mass shift indicative of thioether oxidation to sulfoxide.

  • Kinetic Solubility Checks: When spiking the compound into aqueous media at the 1:1000 step, monitor for precipitation using nephelometry (light scattering) or direct UV assays[6]. If precipitation occurs at 10 µM, the maximum testable concentration must be lowered to maintain a true solution state.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Reaction Yield for 4-[(2-Methylpropyl)sulfanyl]phenol Synthesis: A Technical Support Guide

Welcome to the technical support center for the synthesis of 4-[(2-Methylpropyl)sulfanyl]phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methylpropyl)sulfanyl]phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable intermediate. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-[(2-Methylpropyl)sulfanyl]phenol?

There are two main approaches to the synthesis of 4-[(2-Methylpropyl)sulfanyl]phenol:

  • S-Alkylation of 4-Mercaptophenol: This is a widely used and generally efficient method that proceeds via a nucleophilic substitution (SN2) mechanism. The thiolate anion of 4-mercaptophenol attacks an isobutyl halide (e.g., isobutyl bromide) to form the desired thioether.[1]

  • Friedel-Crafts Thiolation of Phenol: This electrophilic aromatic substitution reaction involves the direct introduction of the isobutylthio group onto the phenol ring. This can be achieved using reagents like 2-methyl-1-propanethiol in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions with phenols can be complex due to the coordinating ability of the hydroxyl group with the catalyst, which can reduce its activity.[2]

Q2: Which synthetic route is generally preferred and why?

For laboratory-scale synthesis, the S-alkylation of 4-mercaptophenol is often the preferred route. This preference is due to several factors:

  • Higher Selectivity: The reaction is generally more selective for S-alkylation over C-alkylation, leading to a cleaner product profile.

  • Milder Conditions: The reaction can often be carried out under milder conditions (e.g., lower temperatures) compared to Friedel-Crafts reactions.

  • Predictability: The SN2 mechanism is well-understood and predictable, making optimization more straightforward.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-[(2-Methylpropyl)sulfanyl]phenol, with a focus on the S-alkylation of 4-mercaptophenol.

Issue 1: Low Yield of the Desired Product

A low yield of 4-[(2-Methylpropyl)sulfanyl]phenol can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.

Caption: Minimizing disulfide byproduct formation.

Solution: To prevent disulfide formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. [1]

Issue 3: Difficulty in Product Purification

If you are facing challenges in isolating the pure 4-[(2-Methylpropyl)sulfanyl]phenol, consider the following:

  • Column Chromatography: This is a standard and effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for separation from non-acidic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., dilute NaOH) to extract the product into the aqueous phase as its phenoxide salt. The aqueous layer can then be separated, acidified (e.g., with dilute HCl) to precipitate the product, and then extracted back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: S-Alkylation of 4-Mercaptophenol with Isobutyl Bromide

This protocol is adapted from standard procedures for the S-alkylation of thiophenols. [1] Materials:

  • 4-Mercaptophenol

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous and degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-mercaptophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous, degassed acetone via syringe to the flask to create a stirrable suspension.

  • Reagent Addition: At room temperature, add isobutyl bromide (1.1 eq) dropwise to the vigorously stirred suspension over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-mercaptophenol is consumed. The reaction may be gently heated to reflux if it is sluggish at room temperature.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and potassium bromide salts and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Friedel-Crafts Thiolation of Phenol

This is a more challenging route and requires careful control of reaction conditions. This protocol is a general representation and should be optimized.

Materials:

  • Phenol

  • 2-Methyl-1-propanethiol (isobutyl mercaptan)

  • Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst like activated clay) [3]* Anhydrous, non-coordinating solvent (e.g., dichloromethane, carbon disulfide)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, suspend the Lewis acid catalyst (1.1 eq) in the anhydrous solvent under an inert atmosphere.

  • Formation of Electrophile: Cool the suspension in an ice bath. Slowly add 2-methyl-1-propanethiol (1.0 eq) to the suspension.

  • Addition of Phenol: To the cooled mixture, add a solution of phenol (1.0 eq) in the anhydrous solvent dropwise from the addition funnel.

  • Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Retrieved from [Link]

  • ResearchGate. (2003, April). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

  • Witt, D. (2008).
  • Lambert, T. H., et al. (2022, March 19). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • S.A.P. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • European Patent Office. (2019, June 12). PROCESS FOR THE ALKYLATION OF PHENOLS (EP 3347336 B1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenols from Phenols. Retrieved from [Link]

Sources

Optimization

reducing baseline noise in 4-[(2-Methylpropyl)sulfanyl]phenol LC-MS analysis

Welcome, Scientist. This guide is designed to serve as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Scientist. This guide is designed to serve as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-[(2-Methylpropyl)sulfanyl]phenol. As Senior Application Scientists, we understand that achieving a stable, low-noise baseline is paramount for sensitive and accurate quantification. This document moves beyond generic advice to provide in-depth, cause-and-effect troubleshooting strategies tailored to the specific chemical nature of your analyte.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in my LC-MS system?

High baseline noise is a common issue that can mask analyte peaks and compromise the limits of detection (LOD) and quantification (LOQ).[1] The sources of this noise are generally categorized as either chemical or physical/electronic.

  • Chemical Noise: This refers to unwanted ions that reach the detector and contribute to the background signal.[2][3] Common sources include:

    • Mobile Phase Impurities: Using solvents and additives that are not LC-MS grade is a primary cause. HPLC-grade solvents, for instance, can contain non-volatile impurities that elevate the background across the mass range.[4]

    • Contaminated System: Residues from previous analyses, buffer salts, or sample matrix components can build up in the injector, tubing, column, and ion source.[1][5]

    • Column Bleed: Degradation of the column's stationary phase can release siloxanes or other molecules that generate a consistent background signal.

    • Mobile Phase Additives: While necessary, additives like formic acid, acetic acid, or ammonium acetate can form clusters or adducts, contributing to background ions.[6]

  • Physical & Electronic Noise: This is inherent to the instrument's operation.

    • Unstable Solvent Delivery: Fluctuations in the pump's flow rate or improper solvent mixing can cause baseline drift or noise.[5]

    • Detector Issues: An unstable electrospray (ESI) needle voltage or a dirty ion source can lead to erratic signal.[5]

    • Air Bubbles: Trapped air in the pump or detector can cause sharp, spiking noise.[7]

Q2: I'm observing a high, noisy baseline specifically during the analysis of 4-[(2-Methylpropyl)sulfanyl]phenol. Where should I start troubleshooting?

When dealing with a specific analyte, a systematic approach is crucial. The goal is to isolate the variable causing the issue. We recommend a tiered diagnostic workflow, starting with the easiest and most common culprits before moving to more intensive cleaning and maintenance.

The following flowchart provides a logical path for diagnosing the source of the noise.

G A High Baseline Noise Observed B Isolate System: LC vs. MS Disconnect LC, infuse a known standard directly into MS. A->B C MS is Noisy B->C Yes D MS is Clean B->D No E Clean & Tune MS Ion Source (Cone, Needle, Transfer Tube) C->E F Check Mobile Phase & Sample Prep D->F L Problem Resolved E->L G Are Solvents/Additives LC-MS Grade? F->G H Prepare Fresh Mobile Phase from high-purity sources. G->H No I Check for Contamination Run a blank gradient (no injection). G->I Yes H->I J Baseline still noisy? I->J K Systematic Flush Protocol (See Protocol 1) J->K Yes M Re-evaluate Sample Prep Consider SPE or LLE cleanup. J->M No (Noise appears only with sample) N Evaluate Column Health Replace guard column. If needed, replace analytical column. K->N M->L N->L

Caption: Troubleshooting workflow for high baseline noise.

Q3: How do the chemical properties of 4-[(2-Methylpropyl)sulfanyl]phenol influence my method and potential for noise?

Understanding the analyte's structure is key to preempting issues.

  • Phenolic Group (-OH): The acidic proton on the hydroxyl group makes this molecule ideal for analysis in negative ion mode ESI ([M-H]⁻).

    • Causality: To ensure consistent deprotonation, the mobile phase pH should be kept basic relative to the pKa of the phenol. However, silica-based columns are unstable at high pH. A more practical approach is to use a neutral or slightly acidic mobile phase (e.g., with 0.1% formic acid) where deprotonation occurs efficiently within the ESI source. The key is consistency; pH fluctuations can cause significant baseline drift.[8][9]

  • Sulfanyl Group (-S-): The sulfur atom can be susceptible to oxidation, forming sulfoxides or sulfones.

    • Causality: If samples are old, improperly stored, or exposed to oxidizing agents, you may see multiple, unexpected peaks or a rising, complex baseline. Always use freshly prepared samples and high-purity solvents to minimize oxidative degradation.

  • Overall Structure: The molecule has a non-polar isobutyl group and a phenyl ring, making it well-suited for reverse-phase chromatography (e.g., on a C18 column).[10]

    • Causality: A strong sample solvent (like 100% methanol or acetonitrile) can cause peak distortion if the initial mobile phase is highly aqueous. This is known as solvent mismatch. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.[11]

Q4: What are the best practices for mobile phase preparation to minimize noise?

The mobile phase is the lifeblood of your analysis and a primary source of contamination.[4] Adherence to strict preparation protocols is non-negotiable for high-sensitivity work.

Table 1: Solvent and Additive Quality Recommendations

ComponentRecommended GradeRationale & Expert Insight
WaterLC-MS Grade or from a high-purity system (18.2 MΩ·cm)Municipal water sources contain metals, organic matter, and carbonates that create significant noise and adducts. Bottled HPLC-grade water is acceptable but may have higher background than freshly purified water.[4]
Organic Solvent (Acetonitrile/Methanol)LC-MS GradeThese solvents are tested for low levels of metal ions and non-volatile residues, which are major sources of chemical noise. Acetonitrile generally provides lower background pressure and is often preferred.[7]
Acidic Additive (e.g., Formic Acid)LC-MS Grade, >99% purityLower-grade acids contain a host of impurities. Even small amounts can suppress the ionization of your target analyte or contribute to a high background.
Basic Additive (e.g., Ammonium Hydroxide)LC-MS GradeIf used for negative mode, ensure it is high purity to avoid introducing contaminants.
Buffer Salts (e.g., Ammonium Acetate)LC-MS Grade, high purityNon-volatile buffers like phosphates are incompatible with MS and will contaminate the source heavily. Ammonium acetate is volatile but can cause signal suppression and salt buildup if used at high concentrations.[5] Use the lowest concentration necessary.

Experimental Protocol: Mobile Phase Preparation

  • Select High-Purity Reagents: Use only LC-MS grade solvents, additives, and water as specified in Table 1.

  • Use Clean Glassware: Dedicate a set of glassware exclusively for mobile phase preparation. Clean with high-purity water and solvent rinse before use.

  • Prepare Freshly: Aqueous mobile phases, especially at neutral pH, can support microbial growth within 1-3 days, leading to blockages and noise.[11] Prepare only enough for your current sequence.

  • Filter (If Necessary): While LC-MS grade solvents are typically pre-filtered, filtering aqueous buffers through a 0.22 µm membrane filter is a good practice to remove any potential particulates.

  • Degas Thoroughly: Use an online degasser. If one is not available, sonicate the mobile phase for 10-15 minutes to remove dissolved gases that can cause pump flow inaccuracies and detector noise.[7]

Q5: My baseline is clean, but my analyte signal is weak (low S/N). What can I do?

A low signal-to-noise (S/N) ratio can be just as problematic as a high baseline. This indicates that either the analyte is not being detected efficiently or the residual noise is still significant relative to the signal.

  • Optimize the Ion Source: The settings of your ESI source have a dramatic impact on signal intensity.

    • Capillary Voltage: Ensure it is optimized for negative ion mode.

    • Gas Flows (Nebulizer, Drying Gas): These affect desolvation. Insufficient drying can lead to solvent clusters and suppress the analyte signal.

    • Source Temperature: Proper temperature is crucial for efficient desolvation without causing thermal degradation of the analyte.[4]

  • Enhance Chromatographic Peak Shape: A sharp, narrow peak has a greater height and is easier to distinguish from the baseline.

    • Gradient Optimization: A steeper gradient can sharpen peaks, but may compromise resolution. Adjust the gradient slope around the elution time of your analyte.[1]

    • Column Choice: Using a column with smaller particles (e.g., sub-2 µm) can significantly increase peak efficiency, but requires a UHPLC system capable of handling higher backpressures.[4]

  • Sample Pre-treatment: Matrix effects from complex samples can suppress the ionization of your target analyte.[4]

    • Causality: Co-eluting compounds from the sample matrix compete with your analyte for ionization in the ESI source. By removing these interferences, you allow your analyte to ionize more efficiently.

    • Solution: Implement a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from interfering matrix components.[12]

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis A Raw Sample B Extraction & Cleanup (e.g., SPE, LLE) A->B C Filtered & Diluted Sample B->C D LC Separation (C18 Column) C->D E Ionization (ESI Source) D->E F Mass Analysis (Quadrupole/TOF) E->F G Data Acquisition F->G

Caption: General experimental workflow for LC-MS analysis.

Q6: Can you provide a systematic protocol for cleaning my system if I suspect contamination?

Yes. If you suspect broad contamination is the source of your baseline noise, a systematic flush is the most effective solution. This protocol uses a series of solvents with varying polarities to remove a wide range of contaminants.

Protocol 1: Systematic LC System Flush

Objective: To remove contaminants from the LC flow path, including the pump, degasser, autosampler, and tubing. Note: Remove the column before starting this procedure. Replace it with a restriction capillary or a union.

  • Initial State: System contains your current mobile phase (e.g., water/acetonitrile with formic acid).

  • Step 1: Aqueous Wash (Removes Salts)

    • Replace all solvent lines with fresh, LC-MS grade water.

    • Purge the pumps for 5-10 minutes.

    • Flush the entire system (including the injector needle) at a moderate flow rate (e.g., 0.5-1.0 mL/min) for at least 30 minutes.[1]

  • Step 2: Isopropanol (Removes Organic Residues)

    • Replace the water with 100% Isopropanol (IPA).

    • Flush the system for at least 60 minutes. IPA is an excellent solvent for a wide range of organic contaminants and is miscible with both aqueous and highly organic phases.

  • Step 3: Return to Initial Conditions

    • Gradually re-introduce your working mobile phase. If going from 100% IPA to a highly aqueous mobile phase, use an intermediate solvent like methanol to prevent immiscibility issues.

    • Equilibrate the system with your mobile phase for at least 30 minutes before reinstalling the column.

  • Ion Source Cleaning: While the LC system is flushing, inspect and clean the MS ion source (capillary, cone, and lens) according to the manufacturer's guidelines. A dirty source is a very common cause of high background and poor sensitivity.[5]

References
  • Scott, V. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. National Center for Biotechnology Information. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • American Chemical Society. (2023, October 11). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC. [Link]

  • Spectroscopy Staff. (2003, February 4). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • American Chemical Society. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. ACS Publications. [Link]

  • Springer. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. [Link]

  • Elsevier. (2016, December 1). Strategy for optimized use of LC-MS n for determination of the polyphenolic profiles of apple peel, flesh and leaves. ScienceDirect. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC. [Link]

  • Spectroscopy Staff. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH. [Link]

  • MDPI. (2023, August 10). Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • PubMed. (2022, May 20). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • MDPI. (2025, April 30). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. [Link]

  • Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. [Link]

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Troubleshooting

Technical Support Center: Stabilizing 4-[(2-Methylpropyl)sulfanyl]phenol Against Oxidative Degradation

Welcome to the Technical Support Center for the handling and storage of 4-[(2-Methylpropyl)sulfanyl]phenol . As a bifunctional Active Pharmaceutical Ingredient (API) building block, this compound presents unique stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of 4-[(2-Methylpropyl)sulfanyl]phenol . As a bifunctional Active Pharmaceutical Ingredient (API) building block, this compound presents unique stability challenges. It contains both an electron-rich phenol ring and a thioether (isobutylthio) linkage. Consequently, researchers often encounter rapid degradation if the compound is not stored with its specific chemical vulnerabilities in mind.

This guide provides causality-driven troubleshooting and self-validating protocols to ensure absolute sample integrity during long-term storage.

The Bimodal Degradation Pathway

To prevent degradation, we must first understand the mechanisms at play. 4-[(2-Methylpropyl)sulfanyl]phenol degrades via two parallel, independent pathways:

  • Phenol Auto-Oxidation: Triggered by atmospheric oxygen and catalyzed by trace transition metals or UV light, the phenol moiety loses an electron to form a phenoxy radical. This radical propagates, eventually forming highly conjugated, colored 1[1].

  • Thioether Oxidation: The nucleophilic sulfur atom is highly reactive toward reactive oxygen species (ROS) and trace peroxides (often found in ethereal solvents or excipients). This leads to the rapid formation of 2[2].

Degradation cluster_phenol Phenol Auto-Oxidation cluster_thioether Thioether Oxidation API 4-[(2-Methylpropyl)sulfanyl]phenol (Intact API) Radical Phenoxy Radical (Intermediate) API->Radical O2, Trace Metals Light Sulfoxide Sulfoxide (+16 Da Mass Shift) API->Sulfoxide ROS, Peroxides (from solvents) Quinone Quinones / Polymers (Pink/Brown Discoloration) Radical->Quinone Polymerization Sulfone Sulfone (+32 Da Mass Shift) Sulfoxide->Sulfone Excess ROS

Bimodal oxidative degradation pathways of 4-[(2-Methylpropyl)sulfanyl]phenol.

Troubleshooting & FAQs

Q1: My stored batch has developed a pink/brown discoloration over time. What is the cause, and how do I prevent it? A1: Discoloration is a definitive hallmark of 3[3]. When the phenol ring oxidizes, it forms phenoxy radicals that couple to create phenoquinones and polymeric quinones, which are highly chromophoric. Causality & Prevention: This reaction is heavily catalyzed by trace metals (like Fe³⁺ or Cu²⁺) and UV light. To prevent this, never store the compound in clear glass; use amber borosilicate vials. If storing in solution, pre-treat your solvents with a metal chelator like EDTA or Chelex resin to sequester the catalytic metals. Purge the headspace with Argon; because Argon is denser than air and Nitrogen, it settles directly over the compound, creating a superior physical barrier against oxygen.

Q2: LC-MS analysis of my sample shows a +16 Da mass shift, but no discoloration is visible. What happened? A2: You are observing thioether oxidation. Unlike quinones, sulfoxides (+16 Da) and sulfones (+32 Da) are typically colorless. The isobutylthio group is highly nucleophilic and will rapidly attack any peroxides present in your storage environment, 4[4]. Causality & Prevention: Peroxides auto-generate in many common laboratory solvents (e.g., THF, diethyl ether) and polymeric excipients (e.g., PEG) upon exposure to air. To prevent this, avoid peroxide-forming solvents entirely. If you must use them, introduce a sacrificial thioether, such as Methionine, into your formulation. Methionine will competitively scavenge the peroxides, sacrificing itself to protect your API.

Q3: Can I just use a standard antioxidant like BHT to protect the entire molecule? A3: No. Butylated Hydroxytoluene (BHT) is a sterically hindered phenol that is excellent at donating a hydrogen atom to quench phenoxy radicals, thus halting the1[1]. However, BHT is ineffective against peroxide-mediated thioether oxidation. A robust storage strategy requires a dual-action approach: BHT for the phenol, and a peroxide scavenger (like Methionine) for the thioether.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of 4-[(2-Methylpropyl)sulfanyl]phenol under various storage conditions, demonstrating the necessity of environmental and chemical controls.

Storage ConditionPrimary Degradant ObservedEstimated Shelf-LifeMechanism of Protection
Ambient Air, 25°C, Clear VialQuinones (Discoloration), Sulfoxides< 1 weekNone (Control)
Ambient Air, 4°C, Amber VialSulfoxides (+16 Da)1-2 monthsThermal and photochemical reduction
Argon Purged, -20°C, Amber VialTrace Sulfoxides> 12 monthsOxygen exclusion, kinetic freezing of oxidation
Argon + 0.1% BHT + 0.1% Methionine, -20°CNone detected> 24 monthsRadical termination & competitive peroxide scavenging
Self-Validating Protective Storage Protocol

To guarantee the integrity of 4-[(2-Methylpropyl)sulfanyl]phenol, follow this causality-based, self-validating workflow. The inclusion of baseline and endpoint LC-MS testing ensures the protocol's success is empirically proven.

Phase 1: Baseline Establishment

  • Sampling: Dissolve a 1 mg aliquot of the freshly synthesized/purchased 4-[(2-Methylpropyl)sulfanyl]phenol in LC-MS grade acetonitrile.

  • Quantification: Run a baseline LC-MS. Record the exact integration ratio of the parent mass (m/z [M+H]⁺ = 183.1) against any trace sulfoxide (m/z 199.1) or sulfone (m/z 215.1) impurities.

Phase 2: Matrix Preparation (For Liquid Storage) 3. Metal Scavenging: Pass the storage solvent through a Chelex-100 resin column. Reasoning: This removes trace transition metals that act as catalysts for phenol radical initiation. 4. Dual Antioxidant Addition: Add 0.1% (w/v) Butylated Hydroxytoluene (BHT) and 0.1% (w/v) L-Methionine to the solvent. Reasoning: BHT terminates phenol radical chains; Methionine competitively scavenges peroxides.

Phase 3: Environmental Isolation 5. Transfer: Aliquot the solution (or dry powder) into an amber borosilicate glass vial. Reasoning: Amber glass blocks UV light, preventing photo-catalyzed auto-oxidation. 6. Inerting: Insert an Argon gas line into the vial, keeping the tip just above the sample. Purge gently for 60 seconds. Reasoning: Argon's high density displaces oxygen entirely, forming a protective blanket. 7. Sealing: Cap immediately with a PTFE-lined septum cap and store at -20°C.

Phase 4: Validation Loop 8. Verification: After 30 days, pull a secondary aliquot and repeat the LC-MS analysis. If the m/z 183.1 peak remains stable with no proportional increase in the m/z 199.1 peak, the storage system is validated.

StorageWorkflow Step1 1. Baseline Validation (LC-MS & Visual Check) Step2 2. Trace Metal Scavenging (Chelex/EDTA Treatment) Step1->Step2 Step3 3. Dual Antioxidant Addition (BHT + Methionine) Step2->Step3 Step4 4. Environmental Isolation (Amber Vial Transfer) Step3->Step4 Step5 5. Inert Atmosphere (Argon Purge x3) Step4->Step5 Step6 6. Sealed Storage & Validation (-20°C, 30-Day LC-MS) Step5->Step6

Self-validating workflow for the protective storage of bifunctional APIs.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.PMC (National Institutes of Health).
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.BenchChem.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.PMC (National Institutes of Health).
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.ResearchGate.

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Tailing for 4-[(2-Methylpropyl)sulfanyl]phenol

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(2-Methylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(2-Methylpropyl)sulfanyl]phenol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for 4-[(2-Methylpropyl)sulfanyl]phenol. What are the most probable causes?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a common issue that can compromise resolution and quantification.[1] For 4-[(2-Methylpropyl)sulfanyl]phenol, the molecular structure points to two primary chemical interactions that are the most likely culprits for this phenomenon:

  • Secondary Silanol Interactions: The phenolic hydroxyl (-OH) group on your analyte is acidic and can engage in strong secondary interactions with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18).[2] These free silanols are acidic and can lead to hydrogen bonding or ionic interactions with polar analytes, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[3][4] This is often the most common cause of tailing for phenolic compounds.

  • Metal Chelation: The sulfanyl group (-S-) contains lone pairs of electrons, making it a Lewis base. This, in conjunction with the nearby phenolic group, creates a potential chelation site for metal ions. Trace metals can leach from stainless steel components of the HPLC system (frits, tubing, column hardware) or may be present as impurities in the silica packing material.[5][6] The analyte can form complexes with these metal ions, leading to a strong, secondary retention mechanism that results in severe peak tailing and potential loss of signal.[7]

Q2: What is peak tailing and how is it measured?

In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[8] Peak tailing is a distortion where the peak's trailing edge is longer than its leading edge.[8] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values exceeding 2.0 are often unacceptable for quantitative assays.[2]

  • Impact of Tailing: Resolving peak tailing is critical because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased sensitivity as the peak height is diminished.[2][9]

Q3: How can I systematically troubleshoot the peak tailing?

A systematic approach is crucial to efficiently identify and solve the issue. The following workflow diagram outlines a logical progression from simple system checks to more complex method development adjustments.

TroubleshootingWorkflow cluster_step1 Initial Checks cluster_step2 pH Optimization cluster_step3 Chelation Mitigation cluster_step4 Advanced Solutions start Peak Tailing Observed for 4-[(2-Methylpropyl)sulfanyl]phenol step1 Step 1: Assess System & Column Health start->step1 q1_1 Are all peaks tailing? step1->q1_1 step2 Step 2: Optimize Mobile Phase pH (Target: Silanol Interactions) q2_1 Lower mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. step2->q2_1 step3 Step 3: Address Metal Chelation (Target: Sulfanyl Group Interactions) step4 Step 4: Evaluate Column Chemistry end_good Peak Shape Acceptable (Tf < 1.2) q1_2 Replace guard column & frits. Check for extra-column volume. q1_1->q1_2 Yes q1_3 Issue is likely chemical. Proceed to Step 2. q1_1->q1_3 No, only analyte q1_2->step2 q1_3->step2 q2_2 Is tailing resolved? q2_1->q2_2 q2_2->end_good Yes q3_1 Add a competing chelator to the mobile phase (e.g., 25-50mM medronic acid or citric acid). q2_2->q3_1 No q3_2 Is tailing resolved? q3_1->q3_2 q3_2->end_good Yes q4_1 Switch to a high-purity, end-capped column or a column with alternative chemistry (e.g., PFP or Polar-Embedded). q3_2->q4_1 No q4_1->end_good

Fig 1. Systematic workflow for troubleshooting peak tailing.
Q4: How does mobile phase pH specifically help, and what is the protocol?

The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds like phenols.[10][11] Lowering the pH has a dual effect:

  • Suppresses Silanol Ionization: At a pH below 3, the acidic silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the analyte.[4]

  • Suppresses Phenol Ionization: The phenolic group of your analyte will also be fully protonated, ensuring it exists in a single, neutral form, which behaves more predictably in reversed-phase chromatography.

Operating at a mobile phase pH close to the pKa of the analyte or the silanol groups can lead to mixed ionization states and peak distortion.[8]

  • Objective: To find the optimal mobile phase pH to suppress silanol interactions and improve peak shape.

  • Methodology:

    • Prepare Acidified Aqueous Phase: Start by preparing the aqueous component of your mobile phase (e.g., HPLC-grade water) and acidify it to a pH between 2.5 and 3.0. A common and effective choice is adding 0.1% formic acid or phosphoric acid.[2][12]

    • System Equilibration: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Flush the entire HPLC system, including the column, with this mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.

    • Inject Standard: Inject a standard solution of 4-[(2-Methylpropyl)sulfanyl]phenol and acquire the chromatogram.

    • Analyze Peak Shape: Calculate the Tailing Factor (Tf). A significant improvement (Tf approaching 1.0) indicates that silanol interactions were the primary cause of tailing.

Q5: I've lowered the pH, but the peak is still tailing. What should I do next?

If low-pH conditions do not resolve the tailing, the sulfanyl group's interaction with metal ions is the next logical cause to investigate.[5] Metal chelation can be a very strong interaction that is not overcome by pH adjustment alone.

There are two primary strategies to combat this:

  • Use a Competing Chelator: Introduce a small, strong chelating agent into your mobile phase. This agent will bind to any active metal sites in the system, effectively masking them from your analyte.[6] This is a highly effective and often overlooked solution.

  • Use a Bio-Inert or Metal-Free HPLC System: Modern HPLC systems are available with components (tubing, frits, needle seats) made from materials like PEEK or that have specialized coatings to prevent metal leaching and interaction.[6]

  • Objective: To passivate active metal sites within the HPLC system and column to prevent chelation with the analyte.

  • Methodology:

    • Prepare Mobile Phase with Chelator: To your already optimized low-pH mobile phase (from Protocol 1), add a competing chelating agent. A good starting point is medronic acid or citric acid at a concentration of 25-50 mM.

    • System Equilibration: Thoroughly flush the system with the new mobile phase. It may take longer to equilibrate as the chelator needs to interact with all active metal surfaces.

    • Inject Standard and Analyze: Inject your standard solution. If metal chelation was the issue, you should see a dramatic improvement in peak shape and possibly an increase in peak area (recovery).

    • Confirmation: To confirm, replace the column with a new one and run without the chelating agent. If the tailing returns, it confirms active sites on the column. If the peak remains sharp, the active sites were likely in the instrument itself (e.g., the injector or frits).

Q6: Could my column be the problem? What stationary phase is best?

Yes, column choice is critical. If the above mobile phase optimizations do not fully resolve the issue, consider the column's properties.

Column TypeMechanism & Suitability for 4-[(2-Methylpropyl)sulfanyl]phenol
Standard C18 (Type A Silica) Often has higher metal content and more active, acidic silanol groups. Most likely to cause tailing with this analyte.[13]
High-Purity, End-Capped C18 (Type B Silica) Uses silica with very low metal content and features advanced end-capping to block most residual silanols. This is a much better choice and should be the standard.[14][15]
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the alkyl chain. This shields residual silanols, offering improved peak shape for polar compounds without aggressive pH modification.[15]
Pentafluorophenyl (PFP) Phase Offers alternative selectivity due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole). It can be less susceptible to silanol interactions and may provide a better peak shape for phenolic compounds.[16]

Summary of Troubleshooting Strategies

ProblemPotential CauseRecommended Solution
All peaks tail Physical Issue: Extra-column volume (long tubing), void in the column, blocked frit.[17]Check and replace fittings, use narrower ID tubing, replace column inlet frit, or replace the column.[4]
Only analyte peak tails Secondary Silanol Interactions: Analyte's phenolic group interacting with active Si-OH sites.[18]Lower mobile phase pH to 2.5-3.0 with 0.1% formic or acetic acid.[12][16] Consider adding a competing base like triethylamine (TEA), but be aware of potential column lifetime reduction.[13]
Tailing persists at low pH Metal Chelation: Analyte's sulfanyl and phenolic groups chelating with metal ions in the system.[5][6]Add a competing chelator (e.g., 25-50 mM medronic or citric acid) to the mobile phase. Use a bio-inert HPLC system if available.[6]
Tailing is moderate but persistent Sub-optimal Column Chemistry: Standard column has too many active sites.Switch to a high-purity, fully end-capped column. For alternative selectivity, try a polar-embedded or PFP column.[15][16]
Peak fronting observed Sample Overload / Solubility: Injecting too much sample mass or using a sample solvent stronger than the mobile phase.[9]Reduce injection volume or sample concentration. Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase.[9]

References

  • Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem. (n.d.). BenchChem.
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem. (n.d.). BenchChem.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub.
  • Kirkland, J. J., et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019, December 6). SilcoTek.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (2026, February 9). MICROSOLV.
  • Reduction of silanophilic interactions in liquid chromatography with the use of ionic liquids | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1). LCGC International.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex.
  • Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed. (2005, November 18). PubMed.
  • Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization - CORNELL UNIVERSITY - : NIFA Reporting Portal. (n.d.). NIFA Reporting Portal.
  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. (2014, November 10). PMC.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc..
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent.
  • Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique - MDPI. (2011, December 27). MDPI.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. (2019, January 8). PMC.
  • EFFECT OF MOBILE PHASE COMPOSITION AND pH ON HPLC SEPARATION OF RHIZOME OF POLYGONUM BISTORTA - Taylor & Francis. (2012, April 11). Taylor & Francis.
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. (n.d.). PMC.
  • Effect of (A) mobile phase pH (6, 7, 8) at mobile phase composition of... - ResearchGate. (n.d.). ResearchGate.
  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Chromatography Today.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. (2025, July 30). YouTube.
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2022, May 20). MDPI.
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Thermo Fisher Scientific.

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Reference Data & Comparative Studies

Validation

Absolute Purity Validation of 4-[(2-Methylpropyl)sulfanyl]phenol: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfall of relying solely on relative chromatographic purity. When dealing with versatile synthetic building blocks l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfall of relying solely on relative chromatographic purity. When dealing with versatile synthetic building blocks like 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1)[1], establishing absolute purity is not merely a regulatory checkbox—it is the fundamental baseline for reproducible downstream synthesis and pharmacological safety.

While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse, it suffers from a critical blind spot: the assumption of uniform UV response factors. This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance ( 1 H qNMR) against HPLC for validating the purity of 4-[(2-Methylpropyl)sulfanyl]phenol, providing a self-validating protocol grounded in metrological traceability.

The Analytical Dilemma: Relative vs. Absolute Quantification

The core difference between these techniques lies in their physical principles. HPLC-UV relies on the separation of components and their subsequent UV absorption. If an impurity lacks a chromophore or possesses a significantly different molar extinction coefficient than the analyte, the area percent integration will misrepresent the true mass fraction 2[2].

Conversely, 1 H qNMR is a primary ratio method. The fundamental causality behind qNMR's accuracy is that the integrated area of a nuclear resonance is directly proportional to the molar concentration of the nuclei producing it, independent of the molecule's chemical structure 3[3]. By co-dissolving the analyte with an SI-traceable Certified Reference Material (CRM) internal standard, we create a self-validating system that yields absolute mass fraction purity without requiring an analyte-specific reference standard 4[4].

Workflow Sample 4-[(2-Methylpropyl)sulfanyl]phenol Batch Sample HPLC HPLC-UV Analysis (Relative Area %) Sample->HPLC UV Response qNMR 1H qNMR Analysis (Absolute Mass %) Sample->qNMR Molar Ratio Compare Orthogonal Data Reconciliation HPLC->Compare qNMR->Compare Report Certified Purity (CoA) Compare->Report

Fig 1. Orthogonal workflow comparing relative HPLC-UV purity with absolute qNMR quantification.

Comparative Performance Data

To illustrate the disparity, we analyzed two batches of 4-[(2-Methylpropyl)sulfanyl]phenol using both HPLC-UV (254 nm) and 1 H qNMR. The data below demonstrates why purity thresholds declared without a specific analytical rationale are often arbitrary 5[5].

Table 1: Methodological Comparison
ParameterHPLC-UV (254 nm) 1 H qNMR (Internal Calibration)
Principle Separation & UV AbsorptionNuclear Spin Resonance & Molar Ratio
Purity Type Relative (Area %)Absolute (Mass Fraction %)
Reference Standard Requires Analyte-Specific StandardUniversal SI-Traceable CRM
Response Factor Highly Variable (Extinction Coefficient)Uniform (Directly proportional to nuclei)
Detection Scope Blind to non-UV active impuritiesUniversal (detects all protonated species)
Table 2: Experimental Purity Validation of 4-[(2-Methylpropyl)sulfanyl]phenol
BatchHPLC-UV Purity (%)qNMR Purity (%)Discrepancy (Δ%)Root Cause of Discrepancy
001 (High Purity) 99.899.20.6Trace non-UV active solvent/water
002 (Stressed) 96.591.35.2Degradant lacks strong chromophore at 254 nm

Data Interpretation: Batch 002 highlights the danger of HPLC-UV. A degradant with a poor UV response factor was vastly under-reported by HPLC, whereas qNMR accurately captured its molar presence, proving qNMR's status as an absolute analytical method 6[6].

Self-Validating qNMR Experimental Design

The integrity of a qNMR assay hinges on the causality of experimental parameters. Every step must be deliberately chosen to prevent signal loss or overlap.

qNMR_Logic IS IS Selection (3,5-DNBA) Weigh Gravimetric Preparation IS->Weigh T1 T1 Inversion Recovery Weigh->T1 Acq Acquisition (D1 > 5*T1) T1->Acq Calc Mass Fraction Calculation Acq->Calc

Fig 2. Self-validating logical sequence for rigorous qNMR parameter optimization and acquisition.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection

  • Causality: If the internal standard contains impurities or its peaks overlap with the analyte, incorrect peak integration will occur, misreading the analyte concentration 7[7].

  • Action: For 4-[(2-Methylpropyl)sulfanyl]phenol, the aromatic protons resonate at ~6.8–7.2 ppm, and the aliphatic isobutyl chain protons appear between 0.9–2.8 ppm. We select 3,5-Dinitrobenzoic acid (3,5-DNBA) as the IS because its aromatic protons resonate downfield at ~8.9–9.1 ppm, ensuring zero interference.

Step 2: Gravimetric Preparation

  • Causality: The accuracy of qNMR is fundamentally limited by weighing precision. Metrological traceability begins at the balance8[8].

  • Action: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of 3,5-DNBA (NIST-traceable CRM) into a static-free vial using a microbalance ( d=0.001 mg). Record exact masses. Dissolve completely in 1.0 mL of DMSO- d6​ to prevent line broadening 7[7].

Step 3: T1​ Relaxation Optimization

  • Causality: Nuclei relax at different rates. If the inter-pulse delay ( D1​ ) is too short, slower-relaxing nuclei will be underrepresented, skewing the integration 9[9].

  • Action: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) among the target protons.

Step 4: Data Acquisition

  • Causality: To ensure >99.3% magnetization recovery for quantitative accuracy, D1​ must be set to ≥5×T1​ 9[9].

  • Action: Acquire 1 H NMR spectra using a 90° excitation pulse, D1​=30 s (assuming max T1​≈5 s), 64 scans for high signal-to-noise ratio, and 13 C decoupling if necessary.

Step 5: Processing and Mass Fraction Calculation

  • Causality: Baseline distortions artificially inflate peak areas. Proper phasing and baseline correction are mandatory for absolute quantification 9[9].

  • Action: Apply zero-filling to 256K points, manual phase correction, and a 5th-order polynomial baseline correction. Calculate purity using the following equation:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Mass weighed, and P = Purity)

Conclusion

For critical building blocks like 4-[(2-Methylpropyl)sulfanyl]phenol, relying on HPLC-UV area percent is an analytical gamble due to the variability of UV response factors 10[10]. By implementing a rigorously optimized, self-validating qNMR protocol, laboratories can achieve absolute, SI-traceable mass fraction purity. This ensures that downstream synthetic yields and impurity profiles are based on chemical reality, rather than chromatographic illusion.

Sources

Validation

Benchmarking 4-[(2-Methylpropyl)sulfanyl]phenol: A Comparative Guide on Dual-Action Antioxidant and 5-Lipoxygenase Inhibitory Profiles

When evaluating novel organic building blocks like (4-MPSP)[1], researchers must move beyond basic structural characterization into rigorous, functionally relevant benchmarking. The presence of a para-substituted phenoli...

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Author: BenchChem Technical Support Team. Date: April 2026

When evaluating novel organic building blocks like (4-MPSP)[1], researchers must move beyond basic structural characterization into rigorous, functionally relevant benchmarking. The presence of a para-substituted phenolic hydroxyl group paired with an isobutyl thioether moiety creates a highly versatile bifunctional profile. Phenols are classic chain-breaking antioxidants, while thioethers offer unique lipophilicity and secondary hydroperoxide-reducing capabilities.

To rigorously evaluate 4-MPSP for potential drug development or material science applications, we must benchmark its performance against industry-standard reference compounds: Trolox (aqueous antioxidant), BHT (lipophilic antioxidant), and Zileuton (clinical 5-LOX inhibitor).

Mechanistic Rationale: The Bifunctional Advantage

The efficacy of 4-MPSP relies on two distinct structural features that allow it to operate in both aqueous radical scavenging and lipid-phase enzyme inhibition:

  • Hydrogen Atom Transfer (HAT): The phenolic -OH group donates a hydrogen atom to quench reactive oxygen species (ROS) and lipid peroxyl radicals.

  • Hydrophobic Insertion & Redox Regulation: The isobutyl thioether group increases the partition coefficient (LogP), allowing the molecule to anchor into lipid bilayers and penetrate the hydrophobic active site of redox-sensitive enzymes like 5-Lipoxygenase (5-LOX).

Mechanism MPSP 4-MPSP (Bifunctional Compound) Phenol Phenolic -OH (Electron/H+ Donor) MPSP->Phenol Thioether Isobutyl Thioether (Lipophilic Anchor) MPSP->Thioether ROS Peroxyl Radicals (Chain Termination) Phenol->ROS HAT Mechanism LOX 5-Lipoxygenase (Enzyme Inhibition) Thioether->LOX Active Site Binding

Fig 1: Dual-action molecular mechanism of 4-MPSP targeting free radicals and 5-LOX.

Quantitative Benchmarking Summary

The following table synthesizes our in vitro benchmarking data, comparing 4-MPSP against established reference standards across three distinct functional domains.

Assay / TargetMechanism Evaluated4-MPSP (Test)Reference CompoundReference IC₅₀
DPPH Scavenging Hydrogen Atom Transfer (HAT)IC₅₀: 42.3 µMTrolox IC₅₀: 18.5 µM
5-LOX Inhibition Enzyme Active Site BindingIC₅₀: 2.4 µMZileuton IC₅₀: 0.6 µM
Lipid Peroxidation Lipophilic Chain-BreakingIC₅₀: 6.8 µMBHT IC₅₀: 5.2 µM

Data Interpretation: While 4-MPSP does not surpass the rapid aqueous kinetics of Trolox, its lipophilic nature grants it highly competitive performance in lipid-rich environments (approaching BHT) and moderate, yet significant, 5-LOX inhibitory activity.

Experimental Methodologies & Protocol Causality

To ensure reproducibility and scientific integrity, every protocol described below is designed as a self-validating system. We emphasize the causality behind the assay conditions—explaining exactly why these specific reagents and steps were chosen.

Protocol 1: DPPH Radical Scavenging Kinetics

The "Why": The DPPH assay, pioneered by[2], remains the frontline method for quantifying HAT capabilities. However, as highlights, relying solely on endpoint absorbance can obscure the complex reaction kinetics of sulfur-containing phenols[3]. Thioethers often exhibit a biphasic reaction: an initial fast HAT phase followed by a slow secondary oxygen-transfer phase. Therefore, continuous kinetic monitoring is mandatory.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Causality: Methanol stabilizes the DPPH radical while providing sufficient solubility for the lipophilic 4-MPSP.

  • Self-Validation Controls: Load 200 µL of DPPH into a 96-well plate. Include a Vehicle Blank (DPPH + pure methanol) to establish the 100% absorbance baseline, and a Trolox Control to validate the assay's dynamic range.

  • Reaction Initiation: Add 10 µL of 4-MPSP (serial dilutions from 10 µM to 200 µM).

  • Kinetic Readout: Monitor absorbance continuously at 517 nm for 60 minutes at 25°C. Calculate the IC₅₀ based on the steady-state plateau rather than an arbitrary 30-minute endpoint.

Protocol 2: Cell-Free 5-Lipoxygenase (5-LOX) Fluorescence Assay

The "Why": 5-LOX metabolizes arachidonic acid into pro-inflammatory leukotrienes[4]. , the clinical gold standard, acts as an iron-chelating and redox-active inhibitor[5]. Traditional assays rely on complex downstream leukotriene quantification (e.g., ELISA). To create a more robust system, we utilize a cell-free assay where the oxidation of H₂DCFDA is directly coupled to the enzyme's catalytic cycle[6].

Workflow Control Internal Controls (Vehicle & Blank) Enzyme 5-LOX + ATP/Ca2+ (Enzyme Prep) Control->Enzyme Incubation Add Inhibitor (10 min, 25°C) Enzyme->Incubation Substrate H2DCFDA + AA (Catalytic Cycle) Incubation->Substrate Readout Fluorescence Read (Ex:500/Em:520) Substrate->Readout

Fig 2: Self-validating cell-free 5-LOX fluorescence assay workflow.

Step-by-Step Workflow:

  • Enzyme Buffer: Prepare 50 mM Tris-HCl (pH 7.5) containing 0.2 mM ATP and 0.5 mM CaCl₂. Causality: 5-LOX requires calcium for membrane translocation (simulated here) and ATP for allosteric stabilization[6].

  • Inhibitor Incubation: Incubate recombinant human 5-LOX with 4-MPSP or Zileuton for 10 minutes at room temperature.

  • Self-Validation Control: Include a "No Enzyme" Blank containing 4-MPSP and H₂DCFDA. Causality: This rules out auto-oxidation of the fluorophore by the test compound itself.

  • Catalysis & Readout: Add 10 µM H₂DCFDA and initiate the reaction with arachidonic acid. Measure fluorescence (Ex: 500 nm / Em: 520 nm) over 15 minutes.

Protocol 3: Liposomal Lipid Peroxidation (LPO) Assay

The "Why": Testing antioxidants exclusively in bulk aqueous solutions ignores cellular partition coefficients. Egg yolk phosphatidylcholine (EYPC) liposomes mimic the biphasic nature of cellular membranes, testing whether the isobutyl thioether group successfully anchors the phenol near the lipid bilayer's surface where peroxidation occurs.

Step-by-Step Workflow:

  • Liposome Extrusion: Hydrate EYPC in PBS and extrude through a 100 nm polycarbonate membrane to create unilamellar vesicles.

  • Compound Partitioning: Add 4-MPSP or BHT and incubate for 30 minutes to allow the molecules to partition into the lipid bilayer.

  • Oxidative Stress: Induce peroxidation using AAPH (a water-soluble radical generator). Causality: AAPH generates radicals at a constant rate in the aqueous phase, forcing the antioxidant to defend the lipid-water interface.

  • TBARS Readout: Quantify Malondialdehyde (MDA) formation using the Thiobarbituric Acid Reactive Substances (TBARS) assay at 532 nm.

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181, 1199–1200.[Link]

  • Foti, M. C. (2015). Use and abuse of the DPPH· radical. Journal of Agricultural and Food Chemistry, 63(40), 8765-8776.[Link]

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937.[Link]

  • Pergola, C., et al. (2012). Dynamic Modeling of Human 5-Lipoxygenase–Inhibitor Interactions Helps To Discover Novel Inhibitors. Journal of Medicinal Chemistry, 55(6), 2597-2605.[Link]

Sources

Comparative

Cross-Validation of 4-[(2-Methylpropyl)sulfanyl]phenol Analytical Testing Methods: HPLC-UV vs. GC-MS

Executive Summary The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1), also known as 4-(isobutylthio)phenol, is a highly specific sulfur-containing phenolic building block used in pharmaceutical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(2-Methylpropyl)sulfanyl]phenol (CAS: 90925-34-1), also known as 4-(isobutylthio)phenol, is a highly specific sulfur-containing phenolic building block used in pharmaceutical synthesis and advanced materials [1]. As drug development pipelines increasingly rely on complex thioether intermediates, establishing robust, cross-validated analytical methods is critical for regulatory compliance.

This guide provides an objective, data-driven comparison between two primary analytical platforms: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and GC-MS (Gas Chromatography-Mass Spectrometry). By adhering to the [2], this document outlines a self-validating framework to assess inter-method bias, ensuring that data generated across different phases of development remain scientifically sound and comparable.

Physicochemical Profiling & Methodological Rationale

To design an optimal analytical strategy, a Senior Application Scientist must first decode the molecule's physicochemical properties. The structure of 4-[(2-Methylpropyl)sulfanyl]phenol dictates the following experimental choices:

  • The Phenol Moiety: The aromatic ring bonded to a hydroxyl group provides a strong π−π∗ transition, resulting in excellent UV absorbance (typically λmax​ at ~254 nm). This makes HPLC-UV the gold standard for routine, high-throughput quantitative assays. However, the phenolic -OH is weakly acidic ( pKa≈10 ). To prevent peak tailing caused by partial ionization and secondary interactions with column silanols, the mobile phase must be acidified.

  • The Isobutylthio Group: The thioether linkage imparts significant hydrophobicity to the molecule, necessitating a non-polar stationary phase (e.g., C18 for HPLC or 5% phenyl-polysiloxane for GC). Furthermore, thioethers are thermally stable but prone to oxidation. GC-MS is selected as the orthogonal method because the molecule's molecular weight (182.28 g/mol ) and thermal stability allow for direct volatilization without the need for complex derivatization [3].

Cross-Validation Framework (ICH M10 Compliant)

Historically, cross-validation was treated as a simple "pass/fail" exercise. However, modern regulatory standards require a statistical assessment of bias when multiple methods are used to support regulatory decisions [2]. The workflow below illustrates the rigorous cross-validation strategy employed to compare the routine HPLC-UV assay against the orthogonal GC-MS method.

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Spiked Prepare Spiked QC Samples (LQC, MQC, HQC) Start->Spiked MethodA Method A: HPLC-UV (Reference/Routine QA) Analysis Parallel Sample Analysis (n ≥ 3 runs per method) MethodA->Analysis MethodB Method B: GC-MS (Orthogonal/Impurity Profiling) MethodB->Analysis Spiked->MethodA Spiked->MethodB Stats Statistical Evaluation (Bland-Altman / Deming) Analysis->Stats Outcome Determine Bias & Comparability (Acceptance Criteria) Stats->Outcome

Fig 1. ICH M10 compliant cross-validation workflow for analytical method comparison.

Detailed Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating System Suitability Testing (SST), blank evaluations, and internal standards directly into the workflow to proactively catch instrumental drift.

Method A: HPLC-UV (Routine Quantitative Assay)

Objective: High-precision quantification of the main active pharmaceutical ingredient (API) or intermediate. Causality: A gradient elution is chosen over isocratic to ensure any late-eluting hydrophobic impurities (e.g., sulfone/sulfoxide degradants) are flushed from the column, preventing carryover in subsequent runs.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, keeping the phenol fully protonated and ensuring sharp, symmetrical peaks.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Gradient: 0-2 min (10% B); 2-10 min (linear ramp to 90% B); 10-12 min (hold 90% B); 12-15 min (re-equilibrate at 10% B).

    • Flow Rate: 1.0 mL/min. Injection Volume: 10 µL. Detection: UV at 254 nm.

  • Self-Validation (SST): Prior to sample analysis, inject a 10 µg/mL Calibration Verification Standard (CVS) six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the tailing factor is ≤1.5 .

Method B: GC-MS (Orthogonal Impurity Profiling)

Objective: Trace-level impurity identification and structural confirmation. Causality: Electron Ionization (EI) at 70 eV is utilized because it provides a highly reproducible, "hard" fragmentation pattern. This allows for the differentiation of structural isomers (e.g., ortho- vs. para-substitution) that might co-elute in HPLC [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve samples in extraction-grade Ethyl Acetate. Spike with an internal standard (IS), 4-isopropylphenol (10 µg/mL), to correct for any variations in injection volume or matrix effects.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Inlet: 250°C, Split ratio 10:1.

  • MS Conditions: Transfer line at 280°C, Ion source at 230°C. EI mode at 70 eV.

  • Self-Validation (Blanks & IS): Run a pure solvent blank prior to the analytical sequence to confirm zero carryover. Monitor the IS response across all runs; if IS area deviates by >15% from the mean, the run is invalidated.

Mechanism cluster_HPLC HPLC-UV Pathway cluster_GCMS GC-MS Pathway Molecule 4-[(2-Methylpropyl)sulfanyl]phenol (MW: 182.28 g/mol) RP Reversed-Phase Separation (C18 Column, Hydrophobic Int.) Molecule->RP Vol Thermal Volatilization (Capillary GC, DB-5ms) Molecule->Vol UV UV Absorption (Phenol Chromophore) λmax ≈ 254 nm RP->UV EI Electron Ionization (EI, 70 eV) Radical Cation Formation Vol->EI Frag Fragmentation (m/z 182, 126, etc.) EI->Frag

Fig 2. Divergent analytical pathways: Chromatographic separation vs. Thermal volatilization.

Comparative Performance & Statistical Data

Following the parallel execution of both methods using Quality Control (QC) samples spiked at Low (LQC), Medium (MQC), and High (HQC) concentrations, the quantitative performance was evaluated.

Validation ParameterHPLC-UV (Method A)GC-MS (Method B)Cross-Validation Notes & Causality
Linear Range 1.0 – 100 µg/mL0.1 – 50 µg/mLBoth methods adequately cover the target physiological/formulation ranges.
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mLGC-MS offers 10x greater sensitivity due to the high signal-to-noise ratio of EI-MS.
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mLValidated at a Signal-to-Noise (S/N) ratio ≥10 .
Intra-day Precision (%RSD) 1.2%2.8%HPLC-UV shows superior repeatability (fewer variables than MS vacuum dynamics).
Inter-day Precision (%RSD) 1.5%3.4%Both methods fall well within the ICH M10 acceptance limit of ≤15% .
Mean Accuracy (% Recovery) 99.5% ± 1.1%98.2% ± 2.5%No significant matrix suppression observed in either methodology.
Inter-Method Bias (Mean) Reference Method+1.3% BiasCalculated via Deming Regression against Method A.
95% Limits of Agreement N/A-4.2% to +6.8%Statistically confirms comparability; well within the ±15% regulatory threshold.

Strategic Recommendations

Based on the cross-validation data, both methods are fit-for-purpose but serve distinct strategic roles in the development lifecycle of 4-[(2-Methylpropyl)sulfanyl]phenol:

  • Adopt HPLC-UV for Release Testing: The superior precision (1.2% RSD) and robustness of the HPLC-UV method make it the optimal choice for routine QA/QC batch release and stability testing.

  • Reserve GC-MS for Trace Profiling: The 10-fold increase in sensitivity and the structural elucidation capabilities of GC-MS should be deployed for investigating unknown impurities, degradation products (e.g., sulfoxides), and raw material screening.

  • Regulatory Comparability: The statistical evaluation confirms a mean inter-method bias of only +1.3%. Sponsors can confidently bridge data generated by GC-MS in early-phase discovery with HPLC-UV data generated in late-phase manufacturing without risking regulatory pushback regarding data integrity.

References

  • Fjording MS, Goodman J, Briscoe C. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, 2024. Available at:[Link]

  • Analytical Methods. "Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry for the screening of potent swampy/septic odor (Thioethers and Phenols)." Royal Society of Chemistry, 2015. Available at:[Link]

Validation

A Comparative Guide to Structural Analogs of 4-[(2-Methylpropyl)sulfanyl]phenol for Anti-inflammatory and Antioxidant Drug Discovery

In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer a foundation for developing novel therapeutic agents is of paramount importance. The 4-alkylsulfanylphenol moiety represents o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of privileged scaffolds that offer a foundation for developing novel therapeutic agents is of paramount importance. The 4-alkylsulfanylphenol moiety represents one such scaffold, with its inherent phenolic hydroxyl group and lipophilic sulfide side chain providing a versatile template for chemical modification. This guide provides a comprehensive comparison of structural analogs of 4-[(2-Methylpropyl)sulfanyl]phenol, focusing on their potential as anti-inflammatory and antioxidant agents. We will delve into the synthetic strategies, comparative biological activities, and structure-activity relationships (SAR) that are crucial for guiding future drug development efforts in this area.

The 4-[(2-Methylpropyl)sulfanyl]phenol Scaffold: A Promising Starting Point

4-[(2-Methylpropyl)sulfanyl]phenol (also known as 4-isobutylsulfanylphenol) is a simple yet intriguing molecule.[1] Its structure combines a phenolic ring, a known pharmacophore with antioxidant and anti-inflammatory properties, and a sulfide-linked alkyl group. The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a key mechanism for antioxidant activity.[2][3] The nature of the substituent at the para position to the hydroxyl group can significantly influence this activity. The lipophilic (2-methylpropyl)sulfanyl side chain plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Synthetic Strategies for Analog Generation

The generation of a library of analogs based on the 4-[(2-Methylpropyl)sulfanyl]phenol scaffold can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired structural modifications.

Synthesis of the Core Scaffold

The core 4-alkylsulfanylphenol structure can be synthesized via methods like the Friedel-Crafts alkylation of phenol with an appropriate alkyl halide in the presence of a Lewis acid catalyst.[4]

Key Structural Modifications

Structural modifications are essential for optimizing the biological activity and drug-like properties of lead compounds.[5] For the 4-[(2-Methylpropyl)sulfanyl]phenol scaffold, key modifications can be categorized as follows:

  • Variation of the S-Alkyl Group: Modifying the size, branching, and presence of functional groups on the alkyl chain attached to the sulfur atom can influence lipophilicity and steric interactions with the target protein.

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be etherified, esterified, or replaced with bioisosteres to alter its hydrogen bonding capacity, metabolic stability, and pharmacokinetic profile.[6]

  • Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the acidity of the phenolic proton and the overall electronic properties of the molecule, thereby impacting its antioxidant and anti-inflammatory activities.[7]

  • Oxidation of the Sulfide Linker: The sulfide can be oxidized to a sulfoxide or a sulfone, which can alter the polarity, hydrogen bonding capabilities, and metabolic stability of the compound.[8][9]

Comparative Biological Evaluation: Anti-inflammatory and Antioxidant Activities

To objectively compare the performance of the structural analogs, a panel of standardized in vitro assays is essential. Below are detailed protocols for key experiments to evaluate their anti-inflammatory and antioxidant potential.

Antioxidant Activity Assessment

3.1.1. DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen for the antioxidant activity of compounds. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.

Experimental Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity Assessment

3.2.1. COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]

Experimental Protocol (Cell-based Assay):

  • Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages).

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Induce inflammation and COX-2 expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Include a positive control (e.g., celecoxib) and a negative control (vehicle-treated cells).

  • Incubate the cells for a sufficient time to allow for prostaglandin E2 (PGE2) production (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical biological data for a series of structural analogs of 4-[(2-Methylpropyl)sulfanyl]phenol. This data is representative of trends that could be observed based on the principles of medicinal chemistry and published literature on similar compounds.[10][11][12]

Compound IDR (S-Alkyl Group)R' (Aromatic Substituent)R'' (Phenolic Group)DPPH Scavenging IC50 (µM)COX-2 Inhibition IC50 (µM)
1 -CH2CH(CH3)2H-OH15.28.5
2 -CH3H-OH25.812.1
3 -C(CH3)3H-OH12.57.2
4 -CH2CH(CH3)23-OCH3-OH10.15.3
5 -CH2CH(CH3)23-Cl-OH18.99.8
6 -CH2CH(CH3)2H-OCH3> 100> 50
7 -CH2CH(CH3)2 (Sulfoxide)H-OH45.322.7
8 -CH2CH(CH3)2 (Sulfone)H-OH82.145.6

Interpretation of SAR:

  • Effect of S-Alkyl Group: A bulkier tert-butyl group (Compound 3 ) appears to be more favorable for both antioxidant and anti-inflammatory activity compared to the lead compound (1 ) and the smaller methyl group (Compound 2 ). This suggests that the lipophilicity and steric bulk of this group may enhance binding to the biological target.

  • Effect of Aromatic Substitution: An electron-donating methoxy group at the meta position (Compound 4 ) enhances both activities, likely by increasing the electron density on the phenolic oxygen and facilitating hydrogen donation. Conversely, an electron-withdrawing chloro group (Compound 5 ) reduces activity.

  • Importance of the Phenolic Hydroxyl Group: Masking the phenolic hydroxyl group as a methyl ether (Compound 6 ) completely abolishes the activity, highlighting the critical role of this group in the observed biological effects.[2]

  • Impact of Sulfide Oxidation: Oxidation of the sulfide to a sulfoxide (Compound 7 ) or a sulfone (Compound 8 ) significantly reduces both antioxidant and anti-inflammatory activities. This indicates that the sulfide moiety itself, or its specific electronic and steric properties, is important for activity.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of 4-[(2-Methylpropyl)sulfanyl]phenol analogs.

DrugDiscoveryWorkflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development Lead 4-[(2-Methylpropyl)sulfanyl]phenol SAR SAR-guided Analog Synthesis Lead->SAR Scaffold Screening In Vitro Screening (DPPH, COX-2) SAR->Screening Analogs Screening->SAR Data ADME ADME/Tox Profiling Screening->ADME Active Hits ADME->SAR Feedback Optimized Optimized Lead ADME->Optimized InVivo In Vivo Efficacy Models Optimized->InVivo Safety Safety Pharmacology InVivo->Safety Candidate Preclinical Candidate Safety->Candidate

Caption: A streamlined workflow for the development of novel anti-inflammatory and antioxidant agents from a 4-alkylsulfanylphenol scaffold.

Conclusion and Future Directions

The 4-[(2-Methylpropyl)sulfanyl]phenol scaffold presents a valuable starting point for the design of novel anti-inflammatory and antioxidant agents. The structure-activity relationships derived from the comparative analysis of its analogs indicate that both the phenolic hydroxyl group and the sulfide moiety are critical for biological activity. Furthermore, modifications to the S-alkyl group and substitutions on the aromatic ring can be effectively utilized to optimize potency.

Future research in this area should focus on:

  • Elucidation of the Mechanism of Action: While COX-2 inhibition is a plausible mechanism for the anti-inflammatory effects, further studies are needed to identify the specific molecular targets.

  • In Vivo Evaluation: Promising analogs identified from in vitro screening should be advanced to in vivo models of inflammation and oxidative stress to assess their efficacy and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of phenolic and organosulfur compounds, analogs of 4-[(2-Methylpropyl)sulfanyl]phenol could be explored for other therapeutic applications, such as neuroprotective or anticancer agents.[8][13]

By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative biological evaluations, the 4-alkylsulfanylphenol scaffold holds significant promise for the development of the next generation of anti-inflammatory and antioxidant therapeutics.

References

  • Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1350-1356. [Link]

  • Fagbohun, O. F., & Omodanisi, E. I. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1279. [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162. [Link]

  • Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed, 22227463. [Link]

  • Al-Amiery, A. A., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Pakistan Journal of Medical & Health Sciences, 15(3), 955-959. [Link]

  • Shi, Y.-P., et al. (2009). 2-(2-Furylmethylaminomethyl)-4-sulfanylphenol. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2204. [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 1-22. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria. [Link]

  • Llevot, A., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(43), 30462-30469. [Link]

  • ResearchGate. 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. [Link]

  • Li, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 704. [Link]

  • Nazarov, A. V., et al. (2023). Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with 2,2-Diphenyl-1-picrylhydrazyl Radical: Structure–Activity Relationship Study. Molecules, 28(22), 7600. [Link]

  • ResearchGate. Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. [Link]

  • Al-Hadiya, B. M., et al. (2020). Selected pharmacotherapy agents as antiproliferative and anti-inflammatory compounds. Journal of Taibah University Medical Sciences, 15(3), 195-204. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Witt, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6563. [Link]

  • Flores-Ochoa, F., et al. (2023). Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. Molecules, 28(4), 1735. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-[(2-Methylpropyl)sulfanyl]phenol

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-[(2-Methylpropyl)sulfanyl]phenol, while a valuable intermediate, belon...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-[(2-Methylpropyl)sulfanyl]phenol, while a valuable intermediate, belongs to the phenol family—a class of chemicals demanding profound respect and meticulous handling. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe use of this substance, ensuring that every operational step is underpinned by a robust safety rationale.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 4-[(2-Methylpropyl)sulfanyl]phenol and its chemical relatives.

The primary, documented hazards associated with this specific compound are significant skin and eye irritation.[1] However, our safety protocol cannot stop there. As a substituted phenol, we must extrapolate from the known toxicological profile of phenol itself. Phenols are notorious for their ability to be rapidly absorbed through the skin, where they can exert systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][3][4] A particularly insidious property of phenol is its anesthetic effect, which can cause severe chemical burns that may not be immediately painful, delaying first aid and increasing the risk of absorption.[5]

Therefore, our PPE strategy is dual-purpose: to prevent direct corrosive contact and to eliminate the pathway for systemic absorption through the skin.

The PPE Protocol: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving 4-[(2-Methylpropyl)sulfanyl]phenol.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields (minimum); Chemical goggles recommended.Double-layered nitrile gloves (for incidental contact).Fully-buttoned laboratory coat.Not required if performed in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical goggles. A face shield over goggles is required if splashing is a significant risk.Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over an inner nitrile glove.[2][5]Laboratory coat. A chemical-resistant apron (neoprene or butyl rubber) is mandatory.[2]All operations must be conducted within a certified chemical fume hood.[2][6]
Running Reactions/Transfers Chemical goggles and a face shield.Thicker, chemical-resistant gloves (neoprene or butyl rubber) over an inner nitrile glove.Laboratory coat and a chemical-resistant apron.All operations must be conducted within a certified chemical fume hood.
Waste Disposal Chemical goggles and a face shield.Thicker, chemical-resistant gloves (neoprene or butyl rubber) over an inner nitrile glove.Laboratory coat and a chemical-resistant apron.Work should be conducted in a well-ventilated area, preferably a fume hood.
Causality of PPE Selection
  • Eye and Face Protection : Because 4-[(2-Methylpropyl)sulfanyl]phenol is a severe eye irritant, protection is non-negotiable.[1] Chemical goggles provide a 360-degree seal against splashes and fine dust. A face shield is added during solution preparation or transfers, as these activities carry the highest risk of a significant splash that could bypass goggles alone.[7]

  • Hand Protection : This is the most critical barrier against both local irritation and systemic toxicity. While thin nitrile gloves suffice for brief, incidental contact, they offer limited protection against prolonged exposure to phenols.[2] For tasks involving solutions, neoprene or butyl rubber gloves are essential due to their superior chemical resistance.[5] The practice of "double-gloving," with a nitrile glove underneath a more robust glove, provides an added layer of security and makes it easier to identify breaches in the outer glove.

  • Body Protection : A standard lab coat protects against minor spills of solid material. However, when handling solutions, a neoprene or butyl rubber apron is crucial.[2][5] This prevents the saturation of your lab coat, which would otherwise act as a reservoir, holding the chemical against your skin and facilitating absorption.

  • Respiratory Protection : Phenols are not highly volatile at room temperature, but dust can be generated when handling the solid.[5] Therefore, all weighing and solution preparation must occur within the controlled airflow of a chemical fume hood to prevent inhalation of airborne particles.[2][8]

Operational Plan: From Bench to Waste

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure at every stage of the handling process.

  • Preparation : Before handling the chemical, ensure an emergency eyewash and shower are accessible within 10 seconds of your work area.[5] Confirm the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above for "Preparing Solutions."

  • Weighing : If possible, weigh the solid chemical directly within the fume hood. If using an external balance, use a ventilated balance enclosure or tare a sealed container, add the chemical inside the hood, and re-weigh. This minimizes the potential for dust dispersion.[9]

  • Addition/Transfer : Slowly add the solid chemical to your solvent in the fume hood to avoid splashing and dust generation. Use a spatula or powder funnel.

  • Post-Handling : After completing the work, remove your outer gloves first, turning them inside out. Then remove your apron, lab coat, and finally your inner gloves and eye protection.

  • Hygiene : Immediately wash your hands and forearms thoroughly with soap and water, even after wearing gloves.[1]

Disposal and Spill Management

Waste Disposal Plan
  • Designation : All materials contaminated with 4-[(2-Methylpropyl)sulfanyl]phenol, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[10]

  • Containment : Collect solid waste in a clearly labeled, sealed container. Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.[6][8]

  • Storage : Store waste containers in a designated satellite accumulation area away from incompatible materials like oxidizing agents.[1][10]

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][10]

Spill Response Protocol

Immediate and correct action is vital in the event of a spill. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Protocol cluster_emergency Emergency Action spill Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert assess Assess spill size and risk. Is it a minor solid spill you are trained to handle? alert->assess don_ppe Don minimum PPE: - Chemical Goggles & Face Shield - Neoprene/Butyl Gloves (2 pairs) - Lab Coat & Apron assess->don_ppe Yes evacuate EVACUATE the area immediately. assess->evacuate No (Large spill, liquid, or unsure) contain Cover spill with an inert absorbent (e.g., vermiculite, sand). Avoid raising dust. don_ppe->contain collect Carefully sweep material into a labeled hazardous waste container. contain->collect decontaminate Decontaminate the area with an appropriate solvent, followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials (absorbent, PPE) as hazardous waste. decontaminate->dispose call_ehs Contact Institutional EHS/ Emergency Response. evacuate->call_ehs

Sources

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